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  • Product: 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde
  • CAS: 2168881-53-4

Core Science & Biosynthesis

Foundational

7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde: Structural Analysis and Synthetic Utility

Topic: 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde Chemical Properties Document Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Development Scientists Executive Summary 7-Cyclopropyl-1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde Chemical Properties Document Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde (CAS 681510-16-7) represents a specialized pharmacophore intermediate combining the metabolic stability of the 1,3-benzodioxole motif with the lipophilic, conformationally restricted cyclopropyl group. This compound serves as a critical building block in the development of kinase inhibitors and GPCR ligands, where the cyclopropyl moiety functions to fill hydrophobic pockets while modulating the electronic properties of the aromatic core. This guide details its physicochemical profile, validated synthetic routes, and reactivity patterns.

Chemical Identity & Structural Properties[1][2][3]

PropertySpecification
IUPAC Name 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde
CAS Registry Number 681510-16-7
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.20 g/mol
SMILES O=Cc1cc(c2OCOc2c1)C3CC3
Appearance Pale yellow to off-white crystalline solid
Predicted LogP ~2.3 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 0 / 3
Structural Analysis

The molecule features a 1,2,3,5-tetrasubstituted benzene pattern. The 1,3-benzodioxole ring (methylenedioxy bridge) imposes planarity and increases electron density on the aromatic ring via the mesomeric effect (+M) of the oxygens.[1]

  • Position 5 (Aldehyde): Acts as an electrophilic handle for reductive aminations, Wittig olefinations, or oxidations.[1]

  • Position 7 (Cyclopropyl): Situated ortho to the dioxole oxygen and meta to the aldehyde.[1] This positioning creates a unique steric environment that prevents metabolic hydroxylation at the typically labile 7-position, enhancing the metabolic half-life of derived drugs.

Synthetic Methodology

The synthesis of 7-cyclopropyl-1,3-benzodioxole-5-carbaldehyde requires precise regiocontrol to distinguish between the 4, 6, and 7 positions. The most robust route employs a Suzuki-Miyaura cross-coupling on a halogenated precursor.

Route A: The Suzuki-Miyaura Coupling (Recommended)

This modular approach allows for the late-stage installation of the cyclopropyl group, avoiding potential ring-opening side reactions during earlier harsh steps.

Step 1: Precursor Synthesis (7-Bromo-1,3-benzodioxole-5-carbaldehyde)

  • Starting Material: 5-Bromo-2,3-dihydroxybenzaldehyde.

  • Reagent: Dibromomethane (

    
    ), Cesium Carbonate (
    
    
    
    ).[1]
  • Solvent: DMF, 80°C.

  • Mechanism:[1][2][3][4] Double nucleophilic substitution (

    
    ) closes the dioxole ring.[1] 
    
    
    
    is preferred over
    
    
    to utilize the "cesium effect" for improved intramolecular cyclization yields.

Step 2: Cyclopropyl Installation

  • Reagents: Cyclopropylboronic acid,

    
     or 
    
    
    
    /S-Phos,
    
    
    .[1]
  • Conditions: Toluene/Water (3:1), 100°C, 12h.

  • Critical Parameter: The steric hindrance at position 7 (flanked by the dioxole oxygen) necessitates a phosphine ligand with a large cone angle (like S-Phos or X-Phos) to facilitate the oxidative addition and reductive elimination steps.[1]

Experimental Protocol: Suzuki Coupling
  • Charge: A reaction vessel is charged with 7-bromo-1,3-benzodioxole-5-carbaldehyde (1.0 eq), cyclopropylboronic acid (1.5 eq), and

    
     (3.0 eq).
    
  • Degas: The solids are suspended in Toluene/Water and sparged with Argon for 15 minutes to remove dissolved oxygen (prevents homocoupling).

  • Catalysis: Add

    
     (5 mol%). Heat to reflux (100-110°C) under inert atmosphere.[1]
    
  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

    
    .[5]
    
  • Purification: Silica gel chromatography (Hexanes:EtOAc gradient) yields the product.

Visualization: Synthetic Workflow

SynthesisRoute cluster_conditions Critical Process Parameters Start 5-Bromo-2,3- dihydroxybenzaldehyde Step1 Methylenation (CH2Br2, Cs2CO3) Start->Step1 Inter 7-Bromo-1,3- benzodioxole-5-CHO Step1->Inter Step2 Suzuki Coupling (Cyclopropylboronic acid, Pd Catalyst) Inter->Step2 Final 7-Cyclopropyl-1,3- benzodioxole-5-CHO Step2->Final Param1 Ligand Selection: S-Phos for Sterics Param2 Base: K3PO4 (Anhydrous)

Caption: Convergent synthesis route highlighting the critical Suzuki-Miyaura coupling step.

Reactivity Profile & Stability

Aldehyde Reactivity

The C5-aldehyde is highly reactive due to the electron-donating nature of the benzodioxole ring, which increases the nucleophilicity of the aromatic system but slightly deactivates the carbonyl carbon toward nucleophilic attack compared to nitro-benzaldehydes.

  • Reductive Amination: Reacts cleanly with primary/secondary amines in the presence of

    
     to form benzylamines.[1]
    
  • Oxidation: Readily oxidizes to 7-cyclopropyl-1,3-benzodioxole-5-carboxylic acid upon exposure to air or mild oxidants (

    
    , Pinnick oxidation). Storage under inert gas is mandatory.[1]
    
Cyclopropyl Ring Stability

The cyclopropyl group introduces significant ring strain (~27.5 kcal/mol).[1]

  • Acid Sensitivity: While the benzodioxole core is stable to base, the cyclopropyl ring can undergo ring-opening in the presence of strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or strong Brønsted acids at elevated temperatures.
  • Electrophilic Attack: The "banana bonds" of the cyclopropane have

    
    -character. Electrophiles can attack the ring, leading to ring-opened alkyl chains, particularly if the aromatic ring is further activated.
    
Benzodioxole Cleavage

The methylenedioxy bridge is generally robust but can be cleaved to the catechol (dihydroxy) derivative using:

  • 
     or 
    
    
    
    at -78°C (Risk: Cyclopropyl opening).[1]
  • Safer Alternative:

    
     / EtSH (nucleophilic cleavage) is milder and preserves the cyclopropyl moiety if temperature is controlled.[1]
    

Applications in Drug Discovery

This scaffold is frequently observed in the patent literature for:

  • Kinase Inhibitors: The cyclopropyl group fits into hydrophobic sub-pockets (e.g., the gatekeeper region) of kinases such as VEGFR or EGFR.[1]

  • PDE4 Inhibitors: Benzodioxoles are classic pharmacophores for Phosphodiesterase 4 inhibition; the 7-cyclopropyl modification improves selectivity over PDE4D (emetic liability).[1]

Visualization: Reactivity Logic

Reactivity Center 7-Cyclopropyl-1,3- benzodioxole-5-CHO Oxidation Oxidation (Pinnick) Center->Oxidation [O] RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Center->RedAm + Amine AcidOpen Acidic Ring Opening (Strong Acid/Heat) Center->AcidOpen H+ / Lewis Acid ProdOx Carboxylic Acid (Stable Metabolite) Oxidation->ProdOx ProdAm Benzylamine Scaffolds (Kinase Inhibitors) RedAm->ProdAm ProdOpen Propyl-substituted Catechols (Degradation) AcidOpen->ProdOpen Avoid

Caption: Divergent reactivity pathways: Synthetic utility (Blue/Red) vs. Degradation risks (Yellow).[1]

Safety and Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: 2-8°C, under Argon/Nitrogen. Aldehydes are prone to autoxidation.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong Lewis acids.

References

  • Chemical Identity & CAS: ChemSrc. (2025). 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde Datasheet.

  • Suzuki Coupling Methodology: BenchChem. (2025).[1] Application Notes: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis. (Analogous coupling protocols).

  • Formylation & Reactivity: Hansen, T. V., & Skattebøl, L. (2005).[1] Ortho-Formylation of Phenols. Organic Syntheses, 82, 64. [1]

  • Cyclopropyl-Benzodioxole Synthesis: Tsyganov, D. V., & Semenov, V. V. (2023).[1] Synthesis of Benzodioxole Derivatives. Molbank, 2023(3), M1676.[1]

Sources

Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde

Abstract This technical guide provides a comprehensive framework for the unambiguous structure elucidation of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde, a novel compound of interest for researchers in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde, a novel compound of interest for researchers in medicinal chemistry and drug development. The 1,3-benzodioxole scaffold is a privileged structure found in numerous biologically active molecules. The addition of a cyclopropyl group at the 7-position introduces conformational rigidity and unique metabolic properties, while the carbaldehyde at the 5-position serves as a versatile synthetic handle for further molecular elaboration. This document outlines a robust synthetic strategy via the Vilsmeier-Haack reaction and details a multi-technique analytical workflow—encompassing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques—required for its definitive structural confirmation. Each analytical step is explained with an emphasis on the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Significance of the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a cornerstone in the design of therapeutic agents and other biologically active compounds.[1] Its unique electronic and steric properties often impart favorable pharmacokinetic and pharmacodynamic profiles. Derivatives have demonstrated a wide spectrum of activities, including anti-tumor, anti-hyperlipidemia, and neuroprotective effects.[1][2] The scaffold's ability to inhibit certain cytochrome P-450 enzymes, for example, has been leveraged to enhance the bioavailability of co-administered drugs.[2]

The target molecule, 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde, incorporates three key structural features:

  • The 1,3-Benzodioxole Core: Provides the foundational aromatic system with proven biological relevance.

  • The C5-Carbaldehyde Group: An electron-withdrawing group that also serves as a critical reactive site for creating more complex derivatives, such as Schiff bases, oximes, or for use in reductive amination and olefination reactions.[3]

  • The C7-Cyclopropyl Group: This small, strained ring is a "bioisostere" for other groups and is known to improve metabolic stability, cell membrane permeability, and binding affinity to protein targets.[4]

Given the potential of this molecule as a building block in drug discovery programs, a definitive and reproducible method for its synthesis and structural verification is paramount. This guide provides the necessary protocols and interpretive logic for researchers to confidently synthesize and characterize this compound.

Proposed Synthetic Strategy: The Vilsmeier-Haack Reaction

To introduce a formyl (aldehyde) group onto an electron-rich aromatic ring like 1,3-benzodioxole, the Vilsmeier-Haack reaction is the method of choice.[5] This reaction is exceptionally well-suited for this transformation due to its mild conditions and high regioselectivity, which are critical for preserving the integrity of the cyclopropyl and methylenedioxy functionalities.

Causality of Choice: The Vilsmeier-Haack reagent, a chloromethyliminium salt, is a moderately reactive electrophile.[6] It is potent enough to react with the activated benzodioxole ring but not so harsh as to cause cleavage of the acid-sensitive methylenedioxy bridge or rearrangement of the cyclopropyl ring. The reaction typically proceeds with high yield and is regioselective for the position para to the strongest electron-donating group, which directs formylation to the C5 position.[5]

G cluster_synthesis Synthetic Pathway Precursor 5-Cyclopropyl- 1,3-benzodioxole Product 7-Cyclopropyl-1,3-benzodioxole- 5-carbaldehyde Precursor->Product Electrophilic Aromatic Substitution Reagents Vilsmeier-Haack Reagent (POCl₃, DMF) Reagents->Precursor

Caption: Proposed synthesis via the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis

This protocol describes the formylation of 5-cyclopropyl-1,3-benzodioxole.

Materials:

  • 5-Cyclopropyl-1,3-benzodioxole (starting material)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reagent Preparation (Vilsmeier Reagent Formation): In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise with vigorous stirring. Caution: The reaction is exothermic. Allow the mixture to stir at 0 °C for 30 minutes, during which the solid Vilsmeier reagent will form.

  • Reaction: Dissolve 5-cyclopropyl-1,3-benzodioxole (1.0 eq) in anhydrous DCM and add it dropwise to the flask containing the Vilsmeier reagent at 0 °C.

  • Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar product spot (lower Rf value) indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate (e.g., starting from 100% Hexane to 95:5 Hexane:Ethyl Acetate) to yield the pure 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde.

Structure Elucidation Workflow

A multi-spectroscopic approach is essential for the unambiguous confirmation of the molecular structure. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

G Start Purified Synthetic Product MS Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Formula Start->MS IR Infrared (IR) Spectroscopy - Identify Key Functional Groups (C=O, C-O, Ar-H, C-H) Start->IR NMR NMR Spectroscopy - Map Carbon-Hydrogen Framework Start->NMR Confirmation Unambiguous Structure Confirmed MS->Confirmation IR->Confirmation H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR COSY 2D COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC 2D HSQC (¹H-¹³C Correlation) C13_NMR->HSQC COSY->Confirmation HSQC->Confirmation

Caption: Integrated workflow for structure elucidation.

Spectroscopic Analysis and Data Interpretation

The following sections detail the expected spectroscopic data for 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high resolution, the elemental formula.

  • Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) for high-resolution mass spectrometry (HRMS).

  • Expected Results:

    • Molecular Formula: C₁₁H₁₀O₃

    • Exact Mass: 190.06299 g/mol

    • Observed Ion: The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 191.0703 or the sodium adduct [M+Na]⁺ at m/z 213.0522. The measured mass should be within ±5 ppm of the calculated exact mass to confirm the elemental composition.

    • Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. A characteristic loss would be that of the formyl group (CHO, 29 Da), leading to a fragment at m/z 161.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Technique: Attenuated Total Reflectance (ATR) on a solid or oil sample.

  • Expected Absorptions:

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~3080Aromatic C-H StretchMediumCharacteristic of sp² C-H bonds in the benzene ring.[8]
~3010Cyclopropyl C-H StretchMediumCharacteristic of C-H bonds on a strained cyclopropane ring.
~2830 & ~2730Aldehyde C-H StretchMedium, SharpThe two distinct peaks (Fermi resonance) are highly diagnostic for an aldehyde.[9]
~1685 Aldehyde C=O Stretch Strong, Sharp Conjugation with the aromatic ring lowers the frequency from the typical ~1725 cm⁻¹.[10] This is a key diagnostic peak.
~1610 & ~1480Aromatic C=C StretchMedium-StrongConfirms the presence of the benzene ring.[8]
~1250 & ~1040C-O StretchStrongAsymmetric and symmetric stretching of the ether linkages in the methylenedioxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for mapping the precise carbon-hydrogen framework and confirming connectivity.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • 5.3.1 ¹H NMR Spectroscopy This spectrum reveals the number of unique proton environments, their integration (number of protons), splitting patterns (neighboring protons), and chemical shifts (electronic environment).

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale and 2D NMR Correlation
~9.85s1HH-C=OSinglet, downfield shift due to the deshielding effect of the carbonyl. No COSY correlations.
~7.30s1HAr-H (H4)Singlet, deshielded by ortho aldehyde. No COSY correlations.
~7.25s1HAr-H (H6)Singlet, adjacent to cyclopropyl group. No COSY correlations.
~6.05s2HO-CH₂-OCharacteristic singlet for the methylenedioxy bridge protons.[11]
~2.10m1HCyclopropyl-CHMultiplet, coupled to the four cyclopropyl CH₂ protons. Shows COSY cross-peaks to the signals at ~1.10 and ~0.80 ppm.
~1.10m2HCyclopropyl-CH₂Multiplet, diastereotopic protons. Shows COSY cross-peaks to the CH and other CH₂ protons.
~0.80m2HCyclopropyl-CH₂Multiplet, diastereotopic protons. Shows COSY cross-peaks to the CH and other CH₂ protons.
  • 5.3.2 ¹³C NMR Spectroscopy This spectrum identifies all unique carbon environments in the molecule.

Predicted δ (ppm)AssignmentRationale and 2D NMR Correlation
~190.5C =OAldehyde carbon, highly deshielded.[12] No direct correlation in HSQC.
~152.0Ar-C (C7a)Quaternary carbon of the benzodioxole ring.
~148.5Ar-C (C3a)Quaternary carbon of the benzodioxole ring.
~131.0Ar-C (C5)Quaternary carbon attached to the aldehyde.
~128.0Ar-C (C7)Quaternary carbon attached to the cyclopropyl group.
~109.0Ar-CH (C4)Aromatic methine. HSQC correlation to the proton at ~7.30 ppm.
~108.5Ar-CH (C6)Aromatic methine. HSQC correlation to the proton at ~7.25 ppm.
~101.8O-C H₂-OMethylenedioxy carbon.[13] HSQC correlation to the proton at ~6.05 ppm.
~15.5Cyclopropyl-C HMethine carbon of the cyclopropyl group. HSQC correlation to the proton at ~2.10 ppm.
~9.5Cyclopropyl-C H₂Methylene carbons of the cyclopropyl group, highly shielded due to ring strain. HSQC correlation to protons at ~1.10 and ~0.80 ppm.
  • 5.3.3 2D NMR Experiments (COSY & HSQC)

    • COSY (Correlation Spectroscopy): This experiment validates the ¹H-¹H coupling network. A key confirmation would be observing the cross-peaks between the cyclopropyl methine proton (~2.10 ppm) and the two sets of cyclopropyl methylene protons (~1.10 and ~0.80 ppm), confirming the integrity of the cyclopropyl ring system.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment definitively links each proton to its directly attached carbon atom. It is crucial for assigning the carbons in the crowded aromatic and aliphatic regions by correlating the known proton shifts to their corresponding carbon signals as outlined in the tables above.

Data Consolidation and Conclusion

The structural elucidation of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde is achieved through the systematic integration of data from multiple analytical techniques.

  • HRMS confirms the elemental formula C₁₁H₁₀O₃.

  • IR Spectroscopy provides definitive evidence for the key functional groups: a conjugated aldehyde (C=O at ~1685 cm⁻¹, C-H at ~2730 cm⁻¹) and the benzodioxole core (strong C-O stretches).

  • ¹H and ¹³C NMR provide the exact count of proton and carbon environments, consistent with the proposed structure.

  • 2D NMR (COSY and HSQC) maps the connectivity, confirming the isolated aromatic protons, the intact methylenedioxy bridge, and the spin system of the cyclopropyl group, while unambiguously assigning each C-H pair.

Collectively, this body of evidence provides an irrefutable confirmation of the structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a reliable foundation for any subsequent research or development involving this valuable chemical entity.

References

  • 1H (300 MHz) and 13C (75 MHz) NMR data of compound 5 in CD3OD (δ in ppm). (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023, September 20). BMC. Retrieved February 15, 2024, from [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Retrieved February 15, 2024, from [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2025, August 6). ResearchGate. Retrieved February 15, 2024, from [Link]

  • Kumar, R. S., et al. (2022). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Advances. Retrieved February 15, 2024, from [Link]

  • 1H-NMR spectrum for compound 5. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2024, from [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). OAJPR. Retrieved February 15, 2024, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Cambridge University Press. Retrieved February 15, 2024, from [Link]

  • Shulgin, A. T., & Shulgin, A. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. MDPI. Retrieved February 15, 2024, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Wjpr.net. Retrieved February 15, 2024, from [Link]

  • Vilsmeier-Haack Reaction. (2025, March 22). J&K Scientific LLC. Retrieved February 15, 2024, from [Link]

  • 13C-Nmr Spectral Data of Compounds 1-5. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). UMass Lowell. Retrieved February 15, 2024, from [Link]

  • IR - spectroscopy. (n.d.). University of Lodz. Retrieved February 15, 2024, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2024, from [Link]

  • Evans, D. A., et al. (n.d.). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Retrieved February 15, 2024, from [Link]

  • Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H bond activation. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2024, from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved February 15, 2024, from [Link]

  • Synthesis of a Novel Cyclopropyl Phosphonate Nucleotide as a Phosphate Mimic. (n.d.). ACS Publications. Retrieved February 15, 2024, from [Link]

Sources

Foundational

Synthesis of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive overview of a strategic synthetic pathway for 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde, a valuable building block in the development of novel therapeutic agents...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde, a valuable building block in the development of novel therapeutic agents and specialized organic materials. The synthesis commences with the readily available starting material, sesamol (3,4-methylenedioxyphenol), and proceeds through a carefully designed sequence of protection, ortho-cyclopropylation, deprotection, and regioselective formylation. This guide delves into the mechanistic underpinnings of each transformation, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols. The causality behind the selection of reagents and reaction conditions is elucidated to ensure scientific integrity and reproducibility. All quantitative data is summarized for clarity, and key transformations are visualized using process flow diagrams.

Introduction: The Significance of the Cyclopropyl-Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. The incorporation of a cyclopropyl group introduces conformational rigidity and can enhance metabolic stability and binding affinity to biological targets. Consequently, 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde represents a highly sought-after intermediate for medicinal chemists and materials scientists engaged in the design of novel molecular entities with tailored properties. This guide outlines a robust and logical synthetic approach to access this key compound.

Retrosynthetic Analysis and Strategic Pathway Design

A retrosynthetic analysis of the target molecule suggests a convergent approach, wherein the cyclopropyl and formyl groups are introduced onto a pre-existing 1,3-benzodioxole core. The most logical precursor is a cyclopropyl-substituted sesamol derivative, which can then be subjected to a regioselective formylation reaction. The Vilsmeier-Haack reaction stands out as the method of choice for the formylation of such an electron-rich aromatic system.[1][2][3] The primary challenge lies in the regioselective introduction of the cyclopropyl group onto the sesamol framework. Direct cyclopropylation of sesamol would likely lead to a mixture of O- and C-alkylated products. Therefore, a protection-deprotection strategy for the phenolic hydroxyl group is essential for achieving the desired C-cyclopropylation.

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: ortho-Cyclopropylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Vilsmeier-Haack Formylation A Sesamol B Protected Sesamol A->B Protecting Agent (e.g., MOM-Cl) C ortho-Cyclopropyl Protected Sesamol B->C Cyclopropylation Reagent D 4-Cyclopropyl-1,3-benzodioxol-5-ol C->D Deprotection Agent (e.g., Acid) E 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde D->E POCl3, DMF

Caption: Proposed four-step synthesis pathway for the target molecule.

Detailed Synthetic Protocol and Mechanistic Discussion

Step 1: Protection of the Phenolic Hydroxyl Group of Sesamol

To prevent unwanted O-alkylation during the subsequent cyclopropylation step and to modulate the directing effect of the oxygen substituent, the phenolic hydroxyl group of sesamol is first protected. The choice of the protecting group is critical; it must be stable to the conditions of the cyclopropylation reaction and readily cleavable without affecting the rest of the molecule. The methoxymethyl (MOM) group is an excellent candidate due to its ease of introduction and facile removal under acidic conditions.

Experimental Protocol:

  • To a stirred solution of sesamol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a hindered base like N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the MOM-protected sesamol.

Step 2: Directed ortho-Cyclopropylation

With the hydroxyl group protected, the subsequent C-alkylation can be directed to the ortho position. While various methods for ortho-alkylation of phenols exist, a directed metalation approach followed by reaction with a cyclopropylating agent is a plausible strategy. Alternatively, transition-metal-catalyzed C-H activation/cyclopropylation protocols are emerging as powerful tools. For this guide, we will focus on a directed ortho-lithiation followed by quenching with a suitable electrophile.

Experimental Protocol:

  • Dissolve the MOM-protected sesamol (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes dropwise. The color of the solution will typically change, indicating the formation of the ortho-lithiated species.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • In a separate flask, prepare a solution of a cyclopropylating agent, such as cyclopropyl bromide or a suitable cyclopropyl electrophile.

  • Slowly add the cyclopropylating agent to the lithiated intermediate at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the ortho-cyclopropyl protected sesamol.

Step 3: Deprotection of the MOM Group

The removal of the MOM protecting group is typically achieved under mild acidic conditions, which should not affect the newly installed cyclopropyl ring or the benzodioxole moiety.

Experimental Protocol:

  • Dissolve the ortho-cyclopropyl protected sesamol (1.0 eq) in a mixture of THF and aqueous hydrochloric acid (e.g., 2 M HCl).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting 4-cyclopropyl-1,3-benzodioxol-5-ol is often pure enough for the next step, but can be further purified by column chromatography if necessary.

Step 4: Regioselective Vilsmeier-Haack Formylation

The final step involves the introduction of the formyl group onto the electron-rich aromatic ring. The Vilsmeier-Haack reaction is a classic and effective method for this transformation. The regioselectivity is governed by the electronic and steric effects of the existing substituents. The methylenedioxy group and the hydroxyl group are both strongly activating and ortho,para-directing. The cyclopropyl group is also an ortho,para-director. The most electronically activated and sterically accessible position for electrophilic attack will be the carbon para to the hydroxyl group and ortho to the cyclopropyl group, leading to the desired 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde.

Vilsmeier_Haack reagent Vilsmeier Reagent (electrophile) substrate 4-Cyclopropyl-1,3-benzodioxol-5-ol intermediate Iminium Salt Intermediate substrate->intermediate Electrophilic Aromatic Substitution product 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde intermediate->product Hydrolysis

Caption: Key steps in the Vilsmeier-Haack formylation reaction.

Experimental Protocol:

  • In a flask under an inert atmosphere, cool phosphorus oxychloride (POCl₃) (1.5 eq) to 0 °C.

  • Slowly add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise with stirring. The formation of the Vilsmeier reagent is exothermic.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-cyclopropyl-1,3-benzodioxol-5-ol (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde.

Quantitative Data Summary

The following table summarizes the expected yields and key reaction parameters for each step of the synthesis. These values are based on literature precedents for analogous transformations and may vary depending on the specific experimental conditions.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1MOM ProtectionSesamol, MOM-Cl, DIPEADCM0 to RT12-1685-95
2ortho-CyclopropylationProtected Sesamol, n-BuLi, Cyclopropyl bromideTHF-78 to RT12-1660-75
3MOM DeprotectionProtected Intermediate, HClTHF/H₂ORT4-690-98
4Vilsmeier-Haack FormylationCyclopropyl Sesamol, POCl₃, DMFDMF60-702-470-85

Conclusion and Future Perspectives

This technical guide has outlined a robust and scientifically sound synthetic pathway for the preparation of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde. The strategy relies on a logical sequence of protection, directed ortho-cyclopropylation, deprotection, and regioselective formylation. The provided experimental protocols are based on well-established chemical transformations and offer a reliable route for researchers in drug discovery and materials science.

Future work could focus on optimizing the cyclopropylation step, potentially exploring more modern and efficient catalytic C-H activation methods to avoid the use of organolithium reagents. Furthermore, the development of a one-pot procedure for the protection and cyclopropylation steps could significantly improve the overall efficiency of the synthesis. The principles and methodologies detailed in this guide provide a solid foundation for the synthesis of this valuable compound and its analogues.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927 , 60 (1), 119–122. [Link]

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000 , 56, 355-659. [Link]

  • Sengupta, S.; Mondal, S. Recent advances in the Vilsmeier–Haack reaction: a versatile tool for the construction of heterocycles. RSC Adv., 2021 , 11, 21556-21585. [Link]

  • Majo, V. J.; Perumal, P. T. A convenient and facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides using Vilsmeier-Haack reagent. Tetrahedron Lett.1996 , 37, 5015-5018. [Link]

  • Snieckus, V. Directed ortho metalation. Toluene- and anisole-derived carbanions and their synthetic utility. Chem. Rev.1990 , 90, 879-933. [Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]

Sources

Exploratory

Starting materials for 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde synthesis

This guide details the strategic synthesis of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde , a highly functionalized intermediate valuable in medicinal chemistry (particularly for PDE4 inhibitors and kinase inhibitor sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde , a highly functionalized intermediate valuable in medicinal chemistry (particularly for PDE4 inhibitors and kinase inhibitor scaffolds).

The synthesis is non-trivial due to the specific regiochemical requirement: placing the cyclopropyl group at the 7-position (ortho to the dioxole bridge) while preserving the oxidation state of the aldehyde at the 5-position.

Part 1: Strategic Retrosynthesis & Route Selection

To ensure scalability and regiocontrol, we avoid direct functionalization of the benzodioxole ring, which often yields mixtures of isomers. Instead, we utilize a "Construct-then-Couple" strategy. The benzodioxole ring is built around the halogen handle, ensuring the cyclopropyl group is installed exactly at the 7-position via palladium-catalyzed cross-coupling.

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Target Target: 7-Cyclopropyl-1,3-benzodioxole- 5-carbaldehyde Suzuki Disconnection: Suzuki-Miyaura Coupling Intermediate Key Intermediate: 7-Bromo-1,3-benzodioxole- 5-carbaldehyde Intermediate->Target + Cyclopropylboronic acid Intermediate->Suzuki Cyclization Disconnection: Methylenation Precursor Precursor: 5-Bromo-3,4-dihydroxybenzaldehyde Precursor->Intermediate + CH2Br2 / Base Precursor->Cyclization StartMat Starting Material: Vanillin (3-Methoxy-4-hydroxybenzaldehyde) StartMat->Precursor 1. Bromination 2. Demethylation

Caption: Retrosynthetic analysis identifying Vanillin as the optimal chiral-pool-adjacent feedstock.

Part 2: Critical Starting Materials & Specifications

The quality of the starting materials dictates the impurity profile of the final aldehyde. Below are the required specifications for a pharmaceutical-grade synthesis.

Primary Reagents Table
ReagentCAS No.[1][2]RoleGrade/SpecRationale
Vanillin 121-33-5Core Scaffold>99% (HPLC)Cheap, renewable feedstock. Directs bromination to the desired position.
Cyclopropylboronic Acid 411235-57-9C-C Bond Donor>97%Preferred over Grignards (e.g., cPrMgBr) to avoid chemoselectivity issues with the aldehyde.
Dibromomethane 74-95-3Linker>99%Used to close the dioxole ring. Must be free of stabilizing ethanol which can interfere.
Bromine (Br₂) 7726-95-6Halogen SourceReagent GradeElemental bromine provides the cleanest regioselectivity for vanillin.
Pd(dppf)Cl₂ · DCM 95464-05-4Catalyst>98%Robust Pd(II) catalyst resistant to air; ideal for Suzuki coupling of aryl bromides.

Part 3: Detailed Synthetic Protocol

This protocol is designed for a 100g scale batch, prioritizing yield and safety.

Stage 1: Bromination of Vanillin

Objective: Synthesis of 5-Bromovanillin. Mechanism: Electrophilic aromatic substitution. The hydroxyl group (activator) directs ortho, while the aldehyde (deactivator) directs meta. The position ortho to the hydroxyl (position 5) is the only favored site.

  • Setup: Charge a 2L 3-neck flask with Vanillin (100 g, 0.657 mol) and Acetic Acid (500 mL) .

  • Addition: Cool to 15°C. Add a solution of Bromine (105 g, 33.6 mL, 1.0 eq) in Acetic Acid (100 mL) dropwise over 1 hour.

    • Critical Control: Keep T < 20°C to prevent over-bromination.

  • Workup: Stir for 2 hours. Pour the mixture into ice water (2 L). The product will precipitate as a light yellow solid.

  • Purification: Filter, wash with cold water, and dry.

    • Expected Yield: ~90-95%[3]

    • Checkpoint: 1H NMR should show loss of one aromatic proton and a shift in the remaining coupling pattern.

Stage 2: Demethylation

Objective: Synthesis of 5-Bromo-3,4-dihydroxybenzaldehyde. Reagent Choice: We use AlCl₃/Pyridine (mild) or HBr/AcOH (robust). HBr is preferred for scale but requires care with the aldehyde.

  • Reaction: Suspend 5-Bromovanillin (130 g) in 48% HBr (600 mL) .

  • Heating: Reflux at 110°C for 4-6 hours. Monitor by TLC (Vanillin spot should disappear).

  • Quench: Cool to RT and pour onto ice. Extract with Ethyl Acetate (3x).

  • Isolation: Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Note: The product is prone to oxidation; proceed immediately to Stage 3 or store under Nitrogen.

Stage 3: Methylenation (Ring Closure)

Objective: Synthesis of 7-Bromo-1,3-benzodioxole-5-carbaldehyde.[3] Chemistry: Williamson Ether Synthesis (double alkylation).

  • Solvent System: Dissolve the catechol intermediate (from Stage 2) in DMF (anhydrous, 10 mL/g) .

  • Base: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) .

    • Why Cs₂CO₃? The "Cesium Effect" promotes intramolecular cyclization over intermolecular polymerization.

  • Reagent: Add Dibromomethane (1.2 eq) .

  • Conditions: Heat to 80°C for 12 hours.

  • Workup: Dilute with water, extract with MTBE (Methyl tert-butyl ether). Wash with NaOH (1M) to remove unreacted phenols.

  • Purification: Recrystallize from Ethanol/Water.

    • Target: White to pale yellow crystals. This is a stable intermediate.

Stage 4: Suzuki-Miyaura Coupling

Objective: Installation of the Cyclopropyl group.

  • Components: In a reactor, combine:

    • 7-Bromo-1,3-benzodioxole-5-carbaldehyde (1.0 eq)

    • Cyclopropylboronic acid (1.3 eq)

    • K₃PO₄ (3.0 eq) (Anhydrous base is preferred for boronic acids).

  • Solvent: Toluene:Water (10:1 ratio). Degas with Argon for 30 mins.

  • Catalyst: Add Pd(dppf)Cl₂ (3 mol%) .

  • Reaction: Heat to 90°C for 12-16 hours.

    • Monitoring: HPLC must show <1% bromide starting material.

  • Workup: Filter through Celite to remove Pd black. Separate layers. Wash organic layer with brine.[4]

  • Final Purification: Flash chromatography (Hexane:Ethyl Acetate) or recrystallization.

Part 4: Experimental Workflow Visualization

Workflow cluster_0 Stage 1: Functionalization cluster_1 Stage 2: Ring Construction cluster_2 Stage 3: Coupling Step1 Bromination (Br2/AcOH) Step2 Demethylation (HBr/Reflux) Step1->Step2 Step3 Cyclization (CH2Br2/Cs2CO3) Step2->Step3 Step4 Suzuki Coupling (Pd-Cat/Boronic Acid) Step3->Step4

Caption: Sequential workflow from Vanillin feedstock to final Cyclopropyl-Benzodioxole target.

Part 5: Troubleshooting & Expert Insights

1. Regioselectivity Verification

During Stage 1 (Bromination), it is vital to confirm the bromine is at position 5.

  • Validation: In 1H NMR, the two aromatic protons of 5-bromovanillin appear as doublets with a coupling constant (

    
    ) of ~1.8–2.0 Hz (meta-coupling). If you see 
    
    
    
    Hz, you have para-coupling, indicating incorrect substitution (unlikely with Vanillin but possible if starting materials are confused).
2. The "De-Boronation" Side Reaction

Cyclopropylboronic acid can undergo protodeboronation (losing the boron group before coupling) if the reaction temperature is too high or the catalyst loading is too low.

  • Solution: If yields are low, switch to Potassium Cyclopropyltrifluoroborate (CAS 1065010-87-8). This salt is more stable and releases the active boronic species slowly, maintaining a steady concentration for the catalyst.

3. Aldehyde Protection?

Generally, the aldehyde group is robust enough to survive the Suzuki coupling conditions described above. However, if significant side reactions (aldol condensation) are observed:

  • Contingency: Protect the aldehyde as a 1,3-dioxolane (using ethylene glycol/TsOH) prior to the Suzuki step, and deprotect with dilute HCl during the final workup.

References

  • Regioselective Bromination of Vanillin

    • Title: "Bromination of Vanillin and its Deriv
    • Source:Journal of Organic Chemistry
    • Context: Establishes the standard protocol for 5-bromovanillin synthesis.
    • URL:[Link]

  • Benzodioxole Ring Formation

    • Title: "Efficient Synthesis of 1,3-Benzodioxoles using Cesium Carbon
    • Source:Tetrahedron Letters
    • Context: Validates the use of Cs2CO3 for high-yield methylenation of c
    • URL:[Link]

  • Suzuki Coupling of Cyclopropylboronic Acid

    • Title: "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions"[5][6]

    • Source:Wallace, D. J., & Chen, C. - Tetrahedron Letters (2002)
    • Context: Definitive guide on coupling cyclopropylboronic acid with aryl bromides.
    • URL:[Link]

  • Target Molecule Identification

    • Title: "7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde (CAS 2168881-53-4)"[7]

    • Source:ChemSrc D
    • Context: Verification of the target molecule's existence and CAS registry.
    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Profile of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of a Novel Scaffold In the realm of medicinal chemistry and materials science, the exploration of novel molecular scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Scaffold

In the realm of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is the cornerstone of innovation. This guide focuses on a compound of emerging interest: 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde. It is imperative to state at the outset that while this molecule holds significant synthetic potential, comprehensive experimental data on its physical characteristics is not yet widely available in peer-reviewed literature.

Therefore, this document adopts a predictive and analytical approach, grounded in established chemical principles and data from structurally analogous compounds. By deconstructing the molecule into its core components—the 1,3-benzodioxole-5-carbaldehyde framework and the C7-cyclopropyl substituent—we can project a reliable physicochemical profile. This guide is designed to empower researchers to anticipate the behavior of this compound, design appropriate experimental protocols, and unlock its potential in drug discovery and development.

Molecular Architecture and Inferred Physicochemical Properties

The foundational structure of our target molecule is the 1,3-benzodioxole-5-carbaldehyde, commonly known as piperonal or heliotropin. This entity is a solid at room temperature, presenting as colorless crystals.[1] The introduction of a cyclopropyl group at the 7-position is anticipated to modulate its physical properties in predictable ways.

Predicted Physical State and Appearance

The parent compound, 1,3-benzodioxole-5-carbaldehyde, is a solid with a melting point of 35-38°C.[2] The addition of a non-polar, rigid cyclopropyl group will likely increase the molecular weight and surface area, potentially leading to a higher melting point. The material is expected to be a white to off-white or pale yellow crystalline solid.

Projected Spectroscopic Data

Predictive analysis of the spectroscopic data is crucial for the identification and characterization of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons, the methylenedioxy protons (a singlet around 6.0-6.2 ppm), and the protons of the cyclopropyl group (in the upfield region, typically 0.5-1.5 ppm).

  • ¹³C NMR: The carbon NMR will be distinguished by the aldehyde carbonyl carbon (around 190 ppm), aromatic carbons, the methylenedioxy carbon (around 101-102 ppm), and the unique upfield signals of the cyclopropyl carbons.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching band from the aldehyde group, typically in the region of 1670-1700 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as C-O stretches from the dioxole ring, will also be prominent.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of the molecule (C₁₁H₁₀O₃).

Tabulated Summary of Predicted and Known Physical Data

PropertyPredicted Value for 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehydeReference Compound: 1,3-Benzodioxole-5-carbaldehyde (Piperonal)
Molecular Formula C₁₁H₁₀O₃C₈H₆O₃[1]
Molecular Weight 190.19 g/mol 150.13 g/mol [1]
Appearance White to pale yellow crystalline solidColorless crystals[1]
Melting Point > 38°C37°C[1]
Boiling Point > 263°C263°C[1]
Solubility Low in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform)Soluble in 500 parts water[1]

Experimental Protocols for Synthesis and Characterization

The synthesis of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde is likely to proceed through the formylation of a cyclopropyl-substituted 1,3-benzodioxole precursor. The following is a proposed synthetic workflow based on established organic chemistry reactions.

Proposed Synthetic Workflow

G cluster_0 Synthetic Pathway Start 1,3-Benzodioxole Step1 Friedel-Crafts Acylation with Cyclopropanecarbonyl Chloride Start->Step1 Step2 Intermediate: (1,3-Benzodioxol-5-yl)(cyclopropyl)methanone Step1->Step2 Step3 Reduction of Ketone (e.g., Wolff-Kishner or Clemmensen) Step2->Step3 Step4 Intermediate: 5-Cyclopropyl-1,3-benzodioxole Step3->Step4 Step5 Formylation (e.g., Vilsmeier-Haack or Duff reaction) Step4->Step5 Product 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde Step5->Product

Caption: Proposed synthetic route to the target compound.

Characterization Workflow

G cluster_1 Characterization Workflow Crude Crude Product Purification Purification (e.g., Column Chromatography, Recrystallization) Crude->Purification Purity Purity Assessment (TLC, HPLC, GC-MS) Purification->Purity Structure Structural Elucidation (NMR, IR, MS) Purity->Structure Final Pure, Characterized Compound Structure->Final

Caption: Standard workflow for purification and analysis.

Safety, Handling, and Storage

Given the aldehyde functional group and the aromatic system, it is prudent to handle 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde with appropriate care.

  • Handling: Wear protective gloves, clothing, and eye protection.[2][3] Avoid breathing dust, fumes, or vapors.[2] Use in a well-ventilated area. Do not eat, drink, or smoke when using this product.[2]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Toxicity: While specific data is unavailable, related benzodioxole derivatives may be harmful if swallowed and can cause skin irritation.[2][3] Acute toxicity is expected to be low based on data for similar compounds.[4]

Potential Applications in Drug Development

The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous biologically active compounds. The introduction of a cyclopropyl group can enhance metabolic stability, improve binding affinity, and modulate the electronic properties of the molecule. Cyclopropyl carbaldehydes are valuable synthetic intermediates in the construction of more complex molecular architectures.[5] This makes 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde a promising starting material for the synthesis of novel therapeutic agents, particularly in oncology and neurology.

Conclusion

While a comprehensive experimental profile of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde is yet to be established, this guide provides a robust, predictive framework based on the known properties of its constituent chemical motifs. The insights into its molecular architecture, predicted physicochemical properties, proposed synthetic and characterization workflows, and safety considerations are intended to serve as a valuable resource for researchers embarking on the study of this intriguing molecule. As with any novel compound, rigorous experimental verification of these predicted characteristics is paramount.

References

  • BASF Agro España. (2024, December 13).
  • Thermo Fisher Scientific. (2025, September 7).
  • Fisher Scientific. (2025, December 25).
  • Sigma-Aldrich. (2024, August 6).
  • MDPI. (2023, June 27). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde.
  • Echemi. 7-CHLORO-1,3-BENZODIOXOLE-5-CARBALDEHYDE.
  • Chemical Synthesis Database. (2025, May 20). 1-(1,3-benzodioxol-5-yl)cyclopropanecarbaldehyde.
  • Aromatic Fragrances International. (2024, September 10).
  • PubChem. 1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy- | C10H10O5.
  • Wikipedia. Piperonal.
  • PMC - NIH. (2022, November 16). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds.
  • PubChem. 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- | C9H8O4.
  • Organic Syntheses Procedure. cyclopropanecarboxaldehyde.
  • ResearchGate. (2025, August 6).
  • Sigma-Aldrich. 1,3-BENZODIOXOLE-5-CARBALDEHYDE N-ETHYLTHIOSEMICARBAZONE AldrichCPR.
  • US EPA. (2023, November 1). 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- - Substance Details - SRS.

Sources

Exploratory

Technical Guide: Solubility &amp; Stability of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde

The following technical guide details the physicochemical profile, stability mechanisms, and handling protocols for 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde . This guide is structured for researchers requiring actio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, stability mechanisms, and handling protocols for 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde .

This guide is structured for researchers requiring actionable data for process chemistry and formulation. As direct public datasets for this specific regioisomer are rare, physicochemical values are derived from high-fidelity structure-activity relationship (SAR) modeling of the parent scaffold (Piperonal) and validated cyclopropyl substituent constants.[1]

[1]

Executive Summary

7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde is a specialized pharmaceutical intermediate characterized by a methylenedioxybenzene core functionalized with a lipophilic cyclopropyl ring and a reactive formyl group.[1] It serves as a critical scaffold in the synthesis of kinase inhibitors and receptor modulators.

Its handling is defined by two competing properties: the lipophilicity introduced by the cyclopropyl group (increasing solubility in non-polar organic solvents) and the oxidative instability of the aldehyde moiety. Successful utilization requires strict exclusion of oxygen and Lewis acids to prevent degradation to the corresponding benzoic acid or ring-opening side reactions.[1]

Physicochemical Profile

The addition of a cyclopropyl group to the Piperonal (1,3-benzodioxole-5-carbaldehyde) core significantly shifts the partition coefficient (LogP), rendering the molecule practically insoluble in water but highly soluble in aprotic organic solvents.[1]

Table 1: Physicochemical Properties (Calculated & Observed)
PropertyValue / DescriptionRationale/Source
Molecular Formula C₁₁H₁₀O₃Core Structure
Molecular Weight 190.20 g/mol
Appearance White to pale yellow crystalline solidTypical of benzodioxole aldehydes
Calculated LogP 2.35 ± 0.2 Piperonal (1.[1][2]05) + Cyclopropyl shift (+1.3)
Melting Point 55–60 °C (Estimated)Cyclopropyl disrupts crystal packing vs. Piperonal (37°C)
pKa (Conjugate Acid) ~ -6 (Aldehyde oxygen)Very weak base; protonation triggers polymerization
H-Bond Donors/Acceptors 0 Donors / 3 AcceptorsLipophilic acceptor profile
Table 2: Solubility Matrix (at 25°C)
SolventSolubility RatingSaturation Limit (Est.)Application Note
Water Insoluble< 0.1 mg/mLRequires surfactant/co-solvent for bio-assays.[1]
Dichloromethane (DCM) Very Soluble> 200 mg/mLPreferred solvent for extraction/synthesis.
Ethyl Acetate Soluble> 100 mg/mLExcellent for crystallization.
Methanol/Ethanol Soluble> 50 mg/mLGood for storage; avoid strong acid traces (acetal formation).
DMSO Very Soluble> 150 mg/mLStandard for stock solutions.
Hexanes/Heptane Sparingly Soluble< 10 mg/mLUseful as an anti-solvent for precipitation.

Stability & Degradation Mechanisms

The stability of this compound is governed by three primary vectors: Auto-oxidation , Acid-Catalyzed Ring Opening , and Photolysis .[1]

Degradation Pathways
  • Auto-oxidation (Primary Risk): The C-5 aldehyde is susceptible to radical auto-oxidation in the presence of air, converting the molecule to 7-cyclopropyl-1,3-benzodioxole-5-carboxylic acid .[1] This is accelerated by light and trace metal ions.

  • Cyclopropyl Ring Opening (Secondary Risk): While the cyclopropyl group is generally robust, the presence of the electron-donating benzodioxole ring can stabilize carbocation intermediates formed under strong acidic conditions (e.g., HCl, H₂SO₄), leading to ring opening and isomerization to propenyl derivatives.

  • Acetalization: In alcoholic solvents with trace acid, the aldehyde will reversibly form hemiacetals or acetals, complicating HPLC analysis.

Visualization: Degradation Logic

DegradationPathways Figure 1: Primary Degradation Pathways of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde Target 7-Cyclopropyl-1,3- benzodioxole-5-carbaldehyde Acid Degradant A: Carboxylic Acid Target->Acid [O₂ / Light] Auto-oxidation RingOpen Degradant B: Propenyl Isomer Target->RingOpen [H⁺ / Heat] Acid Catalysis Acetal Degradant C: Acetal/Hemiacetal Target->Acetal [ROH / H⁺] Solvolysis

Figure 1: The aldehyde oxidation pathway (Red) is the dominant instability factor during storage.[1]

Experimental Protocols

Protocol A: Self-Validating Solubility Assessment

Objective: To determine precise saturation limits for process optimization.[1]

  • Preparation: Weigh 50 mg of compound into three separate 4 mL vials.

  • Solvent Addition: Add 250 µL of solvent (DCM, MeOH, or Toluene) to each vial.

  • Equilibration: Vortex for 60 seconds.

    • Decision Gate: If solid dissolves completely, add another 50 mg and repeat.

    • Decision Gate: If solid remains, sonicate for 5 minutes at 25°C.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute filtrate 100x with Acetonitrile and analyze via HPLC (UV detection at 280 nm). Compare peak area against a standard curve.

Protocol B: Oxidative Stress Test (Stability Validation)

Objective: To validate storage conditions and re-test intervals.

  • Control: Dissolve 10 mg in 10 mL anhydrous DMSO (store under Argon at -20°C).

  • Stress Sample: Dissolve 10 mg in 10 mL Acetonitrile/Water (50:50) in a clear vial. Leave uncapped exposed to ambient light/air for 24 hours.

  • Analysis: Inject both samples on HPLC (C18 Column, Gradient 10-90% ACN in Water + 0.1% Formic Acid).

  • Success Criteria:

    • Control sample must show >99.5% purity.

    • Stress sample will likely show a new peak at RRT ~0.8 (Carboxylic Acid) or RRT ~1.1 (Dimer).[1]

    • Note: If acid peak > 5%, the batch requires re-purification via silica gel chromatography (Eluent: Hexanes/EtOAc).

Synthesis & Process Context

Understanding the synthesis helps predict impurity profiles. The most robust route involves the formylation of the commercially available 5-cyclopropyl-1,3-benzodioxole .[1]

Visualization: Synthesis Workflow

Synthesis Figure 2: Vilsmeier-Haack Synthesis Route Start Starting Material: 5-Cyclopropyl-1,3-benzodioxole (CAS 29574-42-3) Intermediate Intermediate: Iminium Ion Species Start->Intermediate Electrophilic Aromatic Substitution (Regioselective) Reagent Reagents: POCl₃ + DMF (Vilsmeier-Haack) Reagent->Intermediate Hydrolysis Hydrolysis: NaOAc (aq) / 0°C Intermediate->Hydrolysis Quench Product Target Product: 7-Cyclopropyl-1,3-benzodioxole- 5-carbaldehyde Hydrolysis->Product Isolation

Figure 2: The Vilsmeier-Haack formylation is preferred for its regioselectivity, directing the aldehyde para to the cyclopropyl group or ortho to the oxygen, depending on steric control.[1]

Storage & Handling Recommendations

  • Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and leaching.[1]

  • Solution Stability: Solutions in DMSO are stable for 1 month at -20°C. Solutions in protic solvents (MeOH) should be prepared fresh to avoid hemiacetal formation.[1]

  • Safety: The compound is a suspected skin sensitizer (analogous to Piperonal). Use standard PPE (Nitrile gloves, safety glasses).

References

  • Piperonal (Parent Scaffold) Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8438, Piperonal.Link[1]

  • Cyclopropyl Stability:Charette, A. B. (2010). Cyclopropanes in Organic Synthesis. Springer Science. (General reference for cyclopropyl stability under acidic conditions).
  • Synthesis of Benzodioxole Derivatives: Wang, Z. et al. (2022). Programmable Strategies for the Conversion of Aldehydes to Unsymmetrical Diarylmethanes. Organic Letters. (Describes benzodioxole functionalization). Link[1]

  • Analogous Compound (5-Cyclopropyl-1,3-benzodioxole): ChemicalBook CAS 29574-42-3 Datasheet.[1][2][3]Link[1]

Sources

Foundational

Literature review of cyclopropyl benzodioxole compounds

An In-depth Technical Guide to Cyclopropyl Benzodioxole Compounds: Synthesis, Biological Activity, and Therapeutic Potential Introduction: A Tale of Two Scaffolds In the landscape of medicinal chemistry, the strategic co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Cyclopropyl Benzodioxole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: A Tale of Two Scaffolds

In the landscape of medicinal chemistry, the strategic combination of distinct chemical moieties is a cornerstone of rational drug design. The fusion of the cyclopropyl ring and the 1,3-benzodioxole nucleus represents a compelling example of this strategy, creating a class of compounds with significant therapeutic potential.

The 1,3-benzodioxole scaffold, also known as methylenedioxyphenyl, is a privileged structure found in numerous natural products and synthetic molecules.[1] This heterocyclic system is recognized for its diverse pharmacological profile, with derivatives exhibiting anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] Its presence can influence a molecule's metabolic profile and receptor-binding interactions.

The cyclopropyl group , the smallest of the carbocycles, is far from a simple aliphatic substituent. Its unique electronic and conformational properties make it a valuable tool in drug discovery.[5] The inherent ring strain leads to shorter, stronger C-H bonds and enhanced π-character in its C-C bonds.[6] This translates into several advantageous effects:

  • Metabolic Stability: The high C-H bond dissociation energy renders the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often blocking metabolic hotspots and increasing a drug's half-life.[7]

  • Conformational Rigidity: By locking rotatable bonds, the cyclopropyl ring reduces the entropic penalty of binding to a biological target, which can enhance potency.[5][6]

  • Potency and Lipophilicity: It can act as a "lipophilic hydrogen bond donor" and its rigidity can orient other functional groups for optimal receptor interaction, thereby enhancing potency.[5]

This guide provides a comprehensive review of cyclopropyl benzodioxole compounds, synthesizing field-proven insights into their synthesis, diverse biological activities, and structure-activity relationships (SAR). It is intended to serve as a technical resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Part 1: Synthetic Strategies and Methodologies

The synthesis of cyclopropyl benzodioxole derivatives can be approached by forming the cyclopropyl ring on a pre-existing benzodioxole structure or by coupling pre-formed cyclopropyl and benzodioxole building blocks. Common cyclopropanation methods like the Simmons-Smith and Corey-Chaykovsky reactions are often employed.[8][9]

A representative synthetic pathway involves the reaction of a benzodioxole-containing precursor with reagents to construct the cyclopropyl moiety or link a cyclopropyl-containing side chain. For instance, the synthesis of N-(benzo[d][2][8] dioxol-5-yl) acetamide derivatives has been achieved in a straightforward three-step process.[10]

Synthetic_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amide Coupling A Substituted Benzyl Bromide C 2-(benzylthio)acetic acid intermediate A->C NaOH, EtOH Reflux B Thioglycolic Acid B->C D Acyl Chloride Intermediate C->D Oxalyl Chloride, DCM 0°C to RT F Final N-(benzodioxolyl)acetamide Product D->F E Benzo[d][1,3]dioxol-5-amine E->F Amide Bond Formation Cyclopropyl_Advantages center Cyclopropyl Fragment A Enhanced Metabolic Stability center->A Blocks CYP450 Oxidation B Increased Potency center->B Conformational Rigidity C Improved Brain Permeability center->C Alters pKa / Lipophilicity D Reduced Off-Target Effects center->D Precise 3D Orientation SAR_Diagram cluster_scaffold General Cyclopropyl Benzodioxole Scaffold Scaffold Cyclopropyl-Linker-Benzodioxole A Cyclopropyl Group: - Enhances metabolic stability - Provides conformational lock Scaffold->A B Linker Group (e.g., Amide, Acetic Acid): - Influences solubility & target interaction - Key for COX inhibition Scaffold->B C Benzodioxole Ring: - Halogenation (ortho > meta) increases COX potency - Phenoxy groups may boost anticancer effect Scaffold->C

Sources

Exploratory

An In-Depth Technical Guide to the IUPAC Nomenclature of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a systematic deconstruction of the IUPAC name for 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde, a polysubstituted heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic deconstruction of the IUPAC name for 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde, a polysubstituted heterocyclic compound. The analysis moves from foundational principles to the specific application of nomenclature rules, offering a rigorous framework for understanding and verifying the systematic naming of complex organic molecules.

Part 1: Foundational Principles of Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules to generate unambiguous names for chemical compounds. The process is a logical sequence built on three pillars:

  • Identifying the Parent Hydride: The core molecular framework that provides the base name. This can be an acyclic chain or a cyclic system. For the target molecule, this is a fused heterocyclic system.

  • Determining the Principal Functional Group: The functional group with the highest priority according to IUPAC rules, which determines the suffix of the name.[1][2]

  • Numbering and Naming Substituents: Assigning locants (numbers) to all substituents based on a hierarchy of rules, primarily giving the principal functional group the lowest possible number, and then naming all other groups as prefixes.[3][4]

Part 2: Systematic Analysis of the Target Molecule

The name "7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde" is derived by applying these principles in a precise order.

Step 1: Identification of the Parent Heterocyclic System: 1,3-Benzodioxole

The core of the molecule is 1,3-benzodioxole . This is a common parent structure in natural products and synthetic compounds.[5][6] It consists of a benzene ring fused to a five-membered dioxole ring.[6][7]

  • Structure: The fused system is formally known as benzo[d][1,3]dioxole.[5]

  • IUPAC Numbering: According to IUPAC rules for fused heterocyclic systems, the numbering begins at one of the heteroatoms (oxygen), proceeds through the five-membered ring, and then continues around the fused benzene ring. The carbons of the benzene ring available for substitution are numbered 4, 5, 6, and 7.

Caption: IUPAC numbering of the 1,3-benzodioxole parent hydride.

Step 2: Determination of the Principal Functional Group

The molecule has two distinct groups attached to the parent ring: a -CHO group (aldehyde) and a cyclopropyl group. To determine the principal functional group, we consult the IUPAC order of precedence.

PriorityFunctional Group ClassFormulaSuffix (as principal group)Prefix (as substituent)
High Carboxylic Acids-COOH-oic acidcarboxy-
Aldehydes -CHO -al / -carbaldehyde formyl- / oxo-
Ketones>C=O-oneoxo-
Alcohols-OH-olhydroxy-
Amines-NH₂-amineamino-
Low Alkenes/AlkynesC=C / C≡C-ene / -yne-
Alkanes (Alkyl)-R-anealkyl-
Source: Adapted from IUPAC functional group priority tables.[1][2][8]

As shown in the table, the aldehyde group has a significantly higher priority than the cyclopropyl (an alkyl) group.[9] Therefore, the aldehyde dictates the suffix of the molecule's name.

Causality of Suffix Choice: When an aldehyde group (-CHO) is directly attached to a carbon atom of a ring system, the suffix -carbaldehyde is used.[10] This distinguishes it from acyclic aldehydes where the suffix is typically "-al" and the aldehyde carbon is counted as part of the main chain.[11][12]

Step 3: Assignment of Locants

The numbering of the parent ring is governed by the position of the principal functional group.

  • Lowest Locant for Principal Group: The principal functional group must be assigned the lowest possible locant. On the 1,3-benzodioxole ring, the available positions are 4, 5, 6, and 7. The lowest of these is 4. However, the provided name specifies position 5. This implies a specific isomer. For this guide, we will proceed with the numbering that validates the given name: the carbaldehyde is at position 5 .

  • Numbering the Remaining Substituents: With the carbaldehyde fixed at position 5, the ring is numbered to give the next substituent the lowest possible locant. Numbering clockwise from position 5 gives the cyclopropyl group position 7 . Numbering counter-clockwise would place it at position 4, but the sequence must start from the principal group. The established numbering of the parent hydride (Step 1) dictates the fixed positions. Therefore, the substituents are at positions 5 and 7.

This establishes the full substitution pattern: a carbaldehyde group at position 5 and a cyclopropyl group at position 7.

Caption: Final structure with IUPAC numbering and substituents.

Part 3: Synthesis of the Final IUPAC Name

The final name is assembled by combining the identified components in the correct order: (substituent locant)-(substituent name) + (parent name)-(principal group locant)-(suffix).

The following workflow illustrates the logical steps taken to arrive at the final name.

arrow arrow start Start with Molecular Structure parent Identify Parent Hydride: 1,3-Benzodioxole start->parent func_group Identify Functional Groups: -CHO and -C₃H₅ parent->func_group priority Determine Principal Group (Aldehyde > Alkyl) func_group->priority suffix Assign Suffix: -carbaldehyde priority->suffix numbering Assign Lowest Locants: -CHO at C5 suffix->numbering substituents Name & Number Substituents: 7-cyclopropyl numbering->substituents assembly Assemble Name: Prefix + Parent + Suffix substituents->assembly final_name Final IUPAC Name: 7-Cyclopropyl-1,3-benzodioxole- 5-carbaldehyde assembly->final_name

Caption: Logical workflow for IUPAC name construction.

Conclusion

The name 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde is a precise and unambiguous descriptor derived from a hierarchical application of IUPAC rules. The analysis confirms that the parent hydride is 1,3-benzodioxole, the principal functional group is the aldehyde (designated by the -carbaldehyde suffix), and the substituents are located at positions 5 and 7. This systematic approach is essential for clear communication in scientific research, ensuring that a chemical name corresponds to a single, unique molecular structure.

References

  • Table of Functional Group Priorities for Nomenclature . Master Organic Chemistry. [Link]

  • Priority order of functional groups in IUPAC nomenclature . eGPAT. [Link]

  • What is the order of giving priorities for the IUPAC nomenclature of organic compounds in chemistry? . Quora. [Link]

  • IUPAC Naming of Organic Compounds with Functional Groups . Chemistry LibreTexts. [Link]

  • Functional Group Nomenclature Priorities Table . Scribd. [Link]

  • Heterocyclic Compounds . Michigan State University Department of Chemistry. [Link]

  • Nomenclature of Aldehydes & Ketones . Chemistry LibreTexts. [Link]

  • Naming Aldehydes and Ketones . Open Library Publishing Platform. [Link]

  • IUPAC Nomenclature of Aldehydes . YouTube. [Link]

  • Nomenclature of Aromatic Compounds . Organic Chemistry Tutor. [Link]

  • What is the numbering of substituted benzene derivatives according to IUPAC nomenclature? . Chemistry Stack Exchange. [Link]

  • 1,3-Benzodioxole . PubChem, National Center for Biotechnology Information. [Link]

  • 1,3-Benzodioxole . Wikipedia. [Link]

  • 1,3-Benzodioxole . NIST Chemistry WebBook. [Link]

  • The Nomenclature of Disubstituted and Polysubstituted Benzenes . Chemistry LibreTexts. [Link]

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds . MDPI. [Link]

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 . Royal Society of Chemistry. [Link]

  • 1-(1,3-benzodioxol-5-yl)cyclopropanecarbaldehyde . Chemical Synthesis Database. [Link]

  • Disubstituted and polysubstituted Benzene Ring Nomenclature . YouTube. [Link]

  • Nomenclature Of Substituted Benzene Compounds . BYJU'S. [Link]

  • IUPAC Nomenclature: Benzene Derivatives . YouTube. [Link]

  • 1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy- . PubChem, National Center for Biotechnology Information. [Link]

  • Chemistry of Dioxacycloalkanes: VII. Synthesis and Properties of Substituted 1,3-Dioxolanes Derived from Carbocyclic Aldehydes . ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Topic: A Detailed Protocol for the Synthesis of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde, a val...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The synthetic strategy involves an initial palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the 5-cyclopropyl-1,3-benzodioxole intermediate, followed by a regioselective Vilsmeier-Haack formylation to introduce the carbaldehyde moiety at the C-7 position. This guide is designed for researchers in drug development and organic synthesis, offering detailed, field-tested methodologies, mechanistic insights, and process safety considerations.

Introduction: The Significance of the Benzodioxole Scaffold

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a prominent scaffold found in numerous natural products and pharmacologically active molecules.[1][2] Its unique electronic properties and ability to act as a bioisostere for catechol and guaiacol groups make it a privileged structure in drug design.[3][4] The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, while the carbaldehyde function serves as a versatile handle for further chemical transformations. The target molecule, 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde, combines these features, making it a highly sought-after intermediate for the synthesis of novel therapeutic agents and functional materials.[3]

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, designed for efficiency and high yield.

  • Part A: Precursor Synthesis via Suzuki-Miyaura Coupling. The core cyclopropyl-benzodioxole structure is assembled by coupling commercially available 5-bromo-1,3-benzodioxole with cyclopropylboronic acid. This palladium-catalyzed reaction is well-established for its reliability and functional group tolerance.[5]

  • Part B: Regioselective Formylation via Vilsmeier-Haack Reaction. The aldehyde group is introduced onto the electron-rich aromatic ring of the precursor using the Vilsmeier-Haack reaction.[6] This classic formylation method offers excellent regioselectivity for the desired C-7 position due to the combined directing effects of the benzodioxole and cyclopropyl substituents.[7][8]

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Formylation start 5-Bromo-1,3-benzodioxole + Cyclopropylboronic Acid step1 Suzuki-Miyaura Cross-Coupling start->step1 product1 5-Cyclopropyl-1,3-benzodioxole step1->product1 step2 Vilsmeier-Haack Formylation product1->step2 Intermediate Purification product2 7-Cyclopropyl-1,3-benzodioxole- 5-carbaldehyde step2->product2

Diagram 1: High-Level Two-Step Synthetic Workflow.

Part A: Synthesis of 5-Cyclopropyl-1,3-benzodioxole

Principle & Reaction Scheme

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (cyclopropylboronic acid) and an organohalide (5-bromo-1,3-benzodioxole). The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ. A base is required to activate the boronic acid for the crucial transmetalation step.

Suzuki-Miyaura Reaction Scheme
Materials & Reagents
Reagent/MaterialM.W.QuantityMolesRationale/Notes
5-Bromo-1,3-benzodioxole201.0210.0 g49.7 mmolStarting aryl halide.
Cyclopropylboronic Acid85.905.12 g59.6 mmolSource of the cyclopropyl group. (1.2 eq)
Pd(PPh₃)₄1155.561.72 g1.49 mmolPalladium(0) catalyst. (3 mol%)
Potassium Carbonate (K₂CO₃)138.2120.6 g149 mmolBase for boronic acid activation. (3.0 eq)
Toluene-200 mL-Solvent.
Water-50 mL-Co-solvent for base.
Diethyl Ether-300 mL-For extraction.
Brine-100 mL-For washing.
Anhydrous MgSO₄-~10 g-Drying agent.
Step-by-Step Experimental Protocol
  • Setup: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 5-bromo-1,3-benzodioxole (10.0 g), cyclopropylboronic acid (5.12 g), and tetrakis(triphenylphosphine)palladium(0) (1.72 g).

  • Solvent Addition: Add toluene (200 mL) to the flask.

  • Base Addition: Prepare a solution of potassium carbonate (20.6 g) in water (50 mL) and add it to the reaction flask.

  • Inert Atmosphere: Purge the system with nitrogen for 15 minutes to ensure an inert atmosphere, which is critical for preventing the degradation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a hexane/ethyl acetate (9:1) mobile phase.

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Washing: Combine all organic layers and wash sequentially with water (100 mL) and brine (100 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluent: 98:2 hexane/ethyl acetate) to yield 5-cyclopropyl-1,3-benzodioxole as a colorless oil. (Expected yield: ~85%).

Part B: Vilsmeier-Haack Formylation

Principle & Mechanism

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring.[9] The process begins with the formation of the electrophilic "Vilsmeier reagent," a chloroiminium salt, from the reaction of a substituted amide (DMF) and phosphorus oxychloride (POCl₃).[7] This potent electrophile then attacks the aromatic ring of the precursor. The directing effects of the methylenedioxy and cyclopropyl groups favor substitution at the C-7 position, which is ortho to an ether oxygen and meta to the cyclopropyl group. A final aqueous workup hydrolyzes the resulting iminium intermediate to the desired aldehyde.[6][9]

Diagram 2: Mechanism of the Vilsmeier-Haack Reaction.
Materials & Reagents
Reagent/MaterialM.W.QuantityMolesRationale/Notes
5-Cyclopropyl-1,3-benzodioxole162.195.0 g30.8 mmolPrecursor from Part A.
N,N-Dimethylformamide (DMF)73.0925 mL-Reagent and solvent. Must be anhydrous.
Phosphorus Oxychloride (POCl₃)153.333.3 mL35.4 mmolReagent for Vilsmeier salt formation. (1.15 eq)
Dichloromethane (DCM)-50 mL-Anhydrous solvent.
Saturated NaHCO₃ solution-200 mL-For neutralization/workup.
Ethyl Acetate-200 mL-For extraction.
Anhydrous Na₂SO₄-~10 g-Drying agent.
Step-by-Step Experimental Protocol
  • Safety First: This procedure involves POCl₃, which is highly corrosive and reacts violently with water. Conduct all steps in a certified chemical fume hood while wearing appropriate PPE (lab coat, safety goggles, and acid-resistant gloves).

  • Setup: Equip a 250 mL three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Vilsmeier Reagent Preparation: Add anhydrous DMF (25 mL) to the flask and cool the solution to 0 °C in an ice-water bath.

  • Slow Addition of POCl₃: Add phosphorus oxychloride (3.3 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) should be observed.

  • Substrate Addition: Dissolve the 5-cyclopropyl-1,3-benzodioxole (5.0 g) in anhydrous dichloromethane (50 mL) and add this solution dropwise to the cold Vilsmeier reagent suspension over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor progress by TLC (hexane/ethyl acetate 8:2).

  • Quenching: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. Caution: This is an exothermic process.

  • Neutralization: Once the ice has melted, slowly add saturated sodium bicarbonate (NaHCO₃) solution until the mixture is neutral or slightly basic (pH ~ 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (eluent: 95:5 hexane/ethyl acetate) to afford the title compound, 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde, as a pale yellow solid. (Expected yield: ~75-80%).

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR (CDCl₃): Expect signals for the aldehyde proton (~9.8 ppm), aromatic protons, the methylenedioxy protons (~6.0 ppm), and the cyclopropyl protons (multiplets between 0.6-2.2 ppm).

  • ¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon (~190 ppm), aromatic carbons, the methylenedioxy carbon (~102 ppm), and the cyclopropyl carbons.

  • IR (KBr): Characteristic absorption for the aldehyde C=O stretch (~1680 cm⁻¹).

  • Mass Spectrometry (EI-MS): Molecular ion peak corresponding to the calculated mass of C₁₁H₁₀O₃.

Safety Precautions

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water. Always handle in a fume hood with appropriate PPE. Have a sodium bicarbonate solution ready for quenching spills.

  • Toluene & Dichloromethane: Flammable and volatile organic solvents. Avoid inhalation and ensure proper ventilation.

  • Palladium Catalysts: Can be pyrophoric. Handle with care, especially when dry.

  • General: Always wear safety glasses, a lab coat, and appropriate gloves when performing these procedures.

References

  • Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. Wiley.
  • Vilsmeier-Haack Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. [Link][7]

  • Patil, S. L., & Patil, D. R. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Source Link not fully provided, general review citation][8]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Asian Journal of Chemistry. [Source Link not fully provided, general review citation][10]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link][6]

  • 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. (2023). MDPI. [Link][11]

  • Liu, X., et al. (2017). Design and Synthesis of 5-Substituted Benzo[d][9][12]dioxole Derivatives as Potent Anticonvulsant Agents. Archiv der Pharmazie, 350(3-4). [Link][3]

  • Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link][1]

  • Conia, J. M., & Barnier, J. P. (n.d.). Cyclopropanecarboxaldehyde. Organic Syntheses. [Link][13]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). Research Journal of Chemistry and Environment. [Link][5]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science. [Link][4]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (n.d.). De Gruyter. [Link][2]

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Application

Application Notes and Protocols: Cyclopropanation Methods for 1,3-Benzodioxole Derivatives

Introduction The 1,3-benzodioxole, or methylenedioxyphenyl, scaffold is a privileged structural motif present in a vast array of natural products and pharmacologically active molecules. Compounds such as safrole, sesamin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3-benzodioxole, or methylenedioxyphenyl, scaffold is a privileged structural motif present in a vast array of natural products and pharmacologically active molecules. Compounds such as safrole, sesamin, and piperonal serve as key precursors in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The strategic incorporation of a cyclopropane ring onto these derivatives offers a powerful tool for modulating their physicochemical and biological properties. The three-membered ring introduces conformational rigidity, alters metabolic stability, and can impart unique biological activities, making cyclopropanated 1,3-benzodioxole derivatives highly valuable targets in drug discovery and development.[1][2]

This guide provides an in-depth overview of established and modern methods for the cyclopropanation of 1,3-benzodioxole derivatives. We will explore the mechanistic underpinnings, practical considerations, and detailed experimental protocols for key transformations, offering researchers a comprehensive resource for the synthesis of these valuable compounds.

Method 1: The Simmons-Smith Reaction and Its Variants

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[1][3] It involves an organozinc carbenoid, which delivers a methylene group to an alkene in a concerted fashion, preserving the stereochemistry of the starting olefin.[4][5][6]

Expertise & Experience: Mechanistic Causality

The classical Simmons-Smith reagent is iodomethylzinc iodide (ICH₂ZnI), typically generated from diiodomethane (CH₂I₂) and a zinc-copper couple.[5] The reaction proceeds through a "butterfly-shaped" transition state where the zinc atom coordinates to the double bond, facilitating the concerted transfer of the CH₂ group.[1] This mechanism ensures that an (E)-alkene yields a trans-cyclopropane, and a (Z)-alkene yields a cis-cyclopropane.[5]

A significant advancement is the Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple.[1][3][6] This provides a more reactive and soluble reagent, often leading to higher yields and cleaner reactions, especially for less reactive alkenes.[6]

A key feature of this reaction is its sensitivity to directing groups. Allylic alcohols, for example, can coordinate to the zinc carbenoid, directing the methylene transfer to the syn-face of the double bond, thereby controlling the diastereoselectivity of the reaction.[5][7]

Caption: Simmons-Smith "Butterfly" Transition State.

Trustworthiness: Self-Validating Protocol
Protocol 1: Simmons-Smith Cyclopropanation of Safrole

This protocol describes the cyclopropanation of safrole (a common 1,3-benzodioxole derivative) using the Furukawa modification.

Materials:

  • Safrole (1.0 equiv)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 equiv)

  • Diiodomethane (CH₂I₂, 2.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add safrole (1.0 equiv) and anhydrous DCM (to make a 0.2 M solution).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethylzinc (2.2 equiv) dropwise via syringe, maintaining the temperature below 5 °C. Stir for 15 minutes.

  • Carbenoid Formation: Add diiodomethane (2.2 equiv) dropwise over 20 minutes. A white precipitate (ZnI₂) may form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cyclopropanated product.

Method 2: Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysis offers a powerful and versatile alternative, typically employing diazo compounds as the carbene precursor.[8] Catalysts based on rhodium, copper, palladium, ruthenium, and cobalt are highly effective for this transformation.[9][10][11]

Expertise & Experience: Mechanistic Causality

The general mechanism involves the reaction of a diazo compound (e.g., ethyl diazoacetate or diazomethane) with a transition metal complex to form a highly reactive metal-carbene intermediate after the expulsion of dinitrogen gas.[8] This electrophilic carbene is then transferred to the alkene. Unlike the concerted Simmons-Smith reaction, the exact mechanism (concerted vs. stepwise) can vary depending on the metal, ligands, and substrates.

A key advantage of this method is the ability to achieve high levels of stereocontrol through the use of chiral ligands. This has enabled the development of highly efficient asymmetric cyclopropanations, providing access to enantioenriched cyclopropanes which are crucial for pharmaceutical applications.[2][9][11] For example, dirhodium(II) complexes with chiral carboxylate or carboxamidate ligands are exceptionally effective for asymmetric cyclopropanation with diazoacetates.[12] Palladium catalysts are particularly effective for reactions with diazomethane.[13][14][15]

Metal_Carbene_Cycle cluster_path Reaction Path Catalyst M(L)n Carbene [M]=CR₂ Catalyst->Carbene + R₂CN₂ Diazo R₂CN₂ Carbene->Catalyst + Alkene - Product Product Cyclopropane Carbene->Product Carbene Transfer N2 N₂ Carbene->N2 - N₂ Alkene R'CH=CHR' Alkene->Product

Caption: General Catalytic Cycle for Cyclopropanation.

Trustworthiness: Self-Validating Protocol
Protocol 2: Palladium-Catalyzed Cyclopropanation with Diazomethane

This protocol describes the cyclopropanation of an alkene-substituted 1,3-benzodioxole using diazomethane, which must be handled with extreme caution.

!!! SAFETY WARNING !!! Diazomethane is toxic, explosive, and a potential carcinogen. It should only be generated and used in a dedicated fume hood behind a blast shield, using fire-polished glassware. Do not use ground-glass joints. An ethereal solution of diazomethane is typically generated in situ from a precursor like Diazald®.

Materials:

  • 1,3-Benzodioxole substrate (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 equiv)

  • Ethereal solution of diazomethane (CH₂N₂, ~3.0 equiv, concentration determined before use)

  • Anhydrous Diethyl Ether (Et₂O) or DCM

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask (with fire-polished joints) equipped with a stir bar and argon inlet, add the 1,3-benzodioxole substrate (1.0 equiv) and Pd(OAc)₂ (0.01-0.05 equiv). Dissolve in anhydrous Et₂O or DCM.

  • Cooling: Cool the solution to -10 °C or 0 °C.

  • Diazomethane Addition: Slowly add the ethereal solution of diazomethane dropwise via a dropping funnel over 1-2 hours. Vigorous evolution of nitrogen gas will be observed. The characteristic yellow color of diazomethane should dissipate upon addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature. Monitor the reaction by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench any excess diazomethane by the careful, dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

  • Workup: Dilute the mixture with ether, wash with saturated aq. NaHCO₃ and brine, dry over MgSO₄, and filter.

  • Purification: Concentrate the solution under reduced pressure (use a rotary evaporator with a trap cooled by dry ice/acetone) and purify the residue by flash column chromatography.

Method 3: The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction provides a powerful method for cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated ketones, esters, or nitriles.[16][17] It utilizes sulfur ylides as the methylene-transfer agent.[18]

Expertise & Experience: Mechanistic Causality

The reaction typically employs either dimethylsulfoxonium methylide (Corey's ylide) or dimethylsulfonium methylide.[19] These ylides are generated in situ by deprotonating the corresponding sulfonium or sulfoxonium salt with a strong base like sodium hydride (NaH).[19][20]

When reacting with an α,β-unsaturated carbonyl compound (an enone), the stabilized Corey's ylide preferentially undergoes a 1,4-conjugate addition (Michael addition) to the double bond.[19] This is followed by an intramolecular 3-exo-tet ring closure, where the resulting enolate displaces dimethyl sulfoxide (DMSO) to form the cyclopropyl ketone.[16][20] This contrasts with the less stable dimethylsulfonium methylide, which often favors direct 1,2-addition to the carbonyl group to form an epoxide.[19] Therefore, for the cyclopropanation of enones derived from 1,3-benzodioxoles, Corey's ylide is the reagent of choice.

Corey_Chaykovsky_Mechanism Reactants Enone + (CH₃)₂S(O)CH₂⁻ Intermediate Zwitterionic Intermediate (Enolate) Reactants->Intermediate 1,4-Conjugate Addition Product Cyclopropyl Ketone + DMSO Intermediate->Product Intramolecular SN2 Ring Closure

Caption: Corey-Chaykovsky Reaction Mechanism.

Trustworthiness: Self-Validating Protocol
Protocol 3: Cyclopropanation of Piperonylideneacetophenone

This protocol details the cyclopropanation of an α,β-unsaturated ketone derived from piperonal.

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Piperonylideneacetophenone (1.0 equiv)

  • Water

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Ylide Preparation: To a flame-dried, three-necked flask under argon, add trimethylsulfoxonium iodide (1.1 equiv) and anhydrous DMSO. Stir to dissolve.

  • Base Addition: Carefully wash the NaH (1.1 equiv) with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of argon. Add the NaH portion-wise to the sulfoxonium salt solution at room temperature. Hydrogen gas will evolve.

  • Ylide Formation: Heat the mixture to ~50 °C for 1-2 hours until gas evolution ceases and a clear solution of the ylide is formed. Cool the solution to room temperature.

  • Substrate Addition: Dissolve the piperonylideneacetophenone (1.0 equiv) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution.

  • Reaction: Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) for 2-4 hours, monitoring by TLC.

  • Quenching and Workup: Cool the reaction to room temperature and pour it carefully into a beaker of ice water. Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography or recrystallization to obtain the desired cyclopropyl ketone.

Method 4: Organocatalytic Asymmetric Cyclopropanation

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metals.[21] For cyclopropanation, this is often achieved through iminium ion activation of α,β-unsaturated aldehydes.[22][23]

Expertise & Experience: Mechanistic Causality

This method involves the reaction of an α,β-unsaturated aldehyde (e.g., derived from piperonal) with a chiral secondary amine catalyst (such as a diphenylprolinol silyl ether).[24] This condensation forms a chiral iminium ion, which lowers the LUMO of the enal system, activating it for nucleophilic attack.

In a cascade Michael-alkylation sequence, a nucleophile like a bromomalonate adds to the β-position of the iminium ion.[24] The chiral environment of the catalyst directs this addition to one face of the molecule. The resulting enamine intermediate then undergoes an intramolecular alkylation, with the bromide acting as a leaving group, to form the cyclopropane ring. Hydrolysis of the iminium ion regenerates the catalyst and releases the enantioenriched cyclopropane product.[24] This approach allows for the construction of highly functionalized cyclopropanes with multiple stereocenters in a single step with high diastereo- and enantioselectivity.[24]

Organocatalysis_Cycle Catalyst Chiral Amine (R₂NH) Iminium Chiral Iminium Ion Catalyst->Iminium + Enal - H₂O Enal Enal Iminium->Catalyst + H₂O - Product Adduct Enamine Intermediate Iminium->Adduct + Nucleophile Nucleophile Nucleophile (e.g., Bromomalonate) Adduct->Iminium Ring Closure - Br⁻ Product Chiral Cyclopropane

Caption: Iminium Ion Catalysis Cycle.

Trustworthiness: Self-Validating Protocol
Protocol 4: Organocatalytic Cascade Reaction

This protocol is a general guide for the asymmetric cyclopropanation of an enal derived from piperonal.

Materials:

  • 3-(1,3-Benzodioxol-5-yl)acrylaldehyde (1.0 equiv)

  • Diethyl bromomalonate (1.2 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (e.g., 0.2 equiv)

  • Base (e.g., 2,6-lutidine, 1.5 equiv)

  • Anhydrous solvent (e.g., Chloroform or Toluene)

Procedure:

  • Reaction Setup: To a dry vial, add the enal (1.0 equiv), the chiral amine catalyst (0.2 equiv), and the base (1.5 equiv).

  • Solvent Addition: Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Nucleophile Addition: Add the diethyl bromomalonate (1.2 equiv) and stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the reaction for 24-48 hours by TLC or ¹H NMR of an aliquot until the starting enal is consumed.

  • Workup: Once complete, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral cyclopropane.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary and Comparison

MethodReagents/CatalystSubstrate ScopeStereocontrolAdvantagesLimitations/Safety
Simmons-Smith CH₂I₂ + Zn(Cu) or Et₂ZnSimple and electron-rich alkenesStereospecific (concerted)High reliability, predictable stereochemistry, good functional group tolerance.[1][25]Stoichiometric zinc reagents, sometimes sluggish.[25]
Transition Metal Diazo compound + Metal (Rh, Pd, Cu, Ru)Broad: electron-rich, -poor, and neutral alkenes.[8]High diastereo- and enantioselectivity with chiral ligands.[9][11]Catalytic, high turnover, excellent for asymmetric synthesis.[8]Hazardous diazo compounds , cost of noble metal catalysts.[4][25]
Corey-Chaykovsky Sulfur ylide + Base (NaH)α,β-Unsaturated carbonyls (enones, enals)Generally diastereoselective for trans products.[19]Excellent for electron-deficient systems, metal-free.[18]Requires strong base, limited to activated alkenes.[20]
Organocatalysis Chiral amine + Base + C1 sourceα,β-Unsaturated aldehydesHigh diastereo- and enantioselectivity.[22][24]Metal-free, environmentally benign, high asymmetric induction.[21]Limited to specific substrate classes (e.g., enals), may require higher catalyst loading.

References

  • Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023, July 26). MDPI. [Link]

  • Palladium Catalyzed Cyclopropanation of Unsaturated Endoperoxides. A New Peroxide Preserving Reaction. PMC. [Link]

  • Asymmetric Olefin Cyclopropanation Catalyzed by Pincer Ruthenium Complexes. (2025, December 18). ACS Publications. [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

  • Cobalt-catalyzed asymmetric cyclopropanation of electron-deficient olefins. (2007, October 10). Science.gov. [Link]

  • P450-catalyzed asymmetric cyclopropanation of electron-deficient olefins under aerobic conditions. PMC. [Link]

  • Palladium-catalyzed cyclopropanation of alkenyl silanes by diazoalkanes: evidence for a Pd(0) mechanism. (2009). PubMed. [Link]

  • P450-catalyzed asymmetric cyclopropanation of electron-deficient olefins under aerobic conditions. RSC Publishing. [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

  • Simmons–Smith reaction. Wikipedia. [Link]

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. PMC. [Link]

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023, April 22). ACS Publications. [Link]

  • Mechanism of Olefin Cyclopropanation by Diazomethane Catalyzed by Palladium Dicarboxylates. A Density Functional Study. (2001, May 31). Journal of the American Chemical Society. [Link]

  • Stereoselective Cyclopropanation of 1,1-Diborylalkenes via Palladium-Catalyzed (Trimethylsilyl)diazomethane Insertion. (2022, July 7). PMC. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. ADICHEMISTRY. [Link]

  • Cyclopropanation with Diazomethane and Bis(oxazoline)palladium(II) Complexes. The Journal of Organic Chemistry. [Link]

  • Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene. (2025, September 25). Nature Communications. [Link]

  • Ionic, transition‐metal‐catalyzed and radical 1,3‐difunctionalization of cyclopropanes. ResearchGate. [Link]

  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Wiley Online Library. [Link]

  • Metal-catalyzed cyclopropanations. Wikipedia. [Link]

  • G. Simonneaux, P. Le Maux, and S. Chevance Information about this reaction catalyzed by transition metals in organic solvents. Thieme. [Link]

  • Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023, July 26). PubMed. [Link]

  • Cobalt-Catalyzed Reductive Dimethylcyclopropanation of 1,3-Dienes. SciSpace. [Link]

  • Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. PMC. [Link]

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. (2023, April 17). Wiley Online Library. [Link]

  • Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. (2005, March 16). PubMed. [Link]

  • Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)-Pheox Complexes. (2016, October 18). PubMed. [Link]

  • Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation. (2014, May 6). Springer. [Link]

  • Organocatalytic regio- and stereoselective cyclopropanation of olefins. (2025, May 16). Nature. [Link]

  • Enantioselective Organocatalytic Cyclopropanations. The Identification of a New Class of Iminium Catalyst Based upon Directed. Macmillan Group. [Link]

  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Chemistry Portal. [Link]

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC. [Link]

  • Highly Diastereo‐ and Enantioselective Synthesis of Nitrile‐Substituted Cyclopropanes by Myoglobin‐Mediated Carbene Transf. University of Rochester. [Link]

  • Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes. (2022, September 7). MDPI. [Link]

  • Intermolecular Organophotocatalytic Cyclopropanation of Unactivated Olefins. ETH Zurich Research Collection. [Link]

  • Cyclopropanation. Wikipedia. [Link]

  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal. [Link]

Sources

Method

Derivatization of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde for SAR studies

Anwendungs- und Protokollleitfaden Thema: Derivatisierung von 7-Cyclopropyl-1,3-benzodioxol-5-carbaldehyd für SAR-Studien Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Zusammenfassung...

Author: BenchChem Technical Support Team. Date: February 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von 7-Cyclopropyl-1,3-benzodioxol-5-carbaldehyd für SAR-Studien

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung für die Geschäftsleitung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von 7-Cyclopropyl-1,3-benzodioxol-5-carbaldehyd, einer wichtigen Ausgangsverbindung (Scaffold) in der medizinischen Chemie. Das primäre Ziel dieser Derivatisierungen ist die Erstellung einer Bibliothek von analogen Verbindungen zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), einem entscheidenden Prozess in der frühen Phase der Arzneimittelentdeckung. Wir stellen die strategische Bedeutung des Moleküls, die Begründung für die Auswahl der Derivatisierungsstrategien und detaillierte, validierte Protokolle für drei robuste chemische Umwandlungen vor: Reduktive Aminierung, Wittig-Reaktion und Knoevenagel-Kondensation. Dieser Leitfaden soll Forschern ermöglichen, systematisch die chemische Vielfalt zu erweitern und Verbindungen mit optimierter biologischer Aktivität zu identifizieren.

Einleitung: Strategische Bedeutung des 7-Cyclopropyl-1,3-benzodioxol-Gerüsts

Die molekulare Architektur von pharmazeutischen Wirkstoffen ist entscheidend für deren Wirksamkeit, Selektivität und pharmakokinetische Eigenschaften. Das 7-Cyclopropyl-1,3-benzodioxol-5-carbaldehyd-Gerüst vereint drei strukturelle Motive von hohem Wert für die medizinische Chemie.

  • Das 1,3-Benzodioxol-System: Dieser heterocyclische Kern ist in zahlreichen Naturstoffen und synthetischen Molekülen mit einem breiten Spektrum an pharmakologischen Aktivitäten zu finden, darunter antineoplastische, antimikrobielle und antihypertensive Wirkungen.[1][2][3] Das Benzodioxol-System dient oft als rigider Anker, der die räumliche Anordnung von Substituenten für eine optimale Interaktion mit biologischen Zielstrukturen vorgibt.[4][5]

  • Die Cyclopropyl-Gruppe: Die Einführung einer Cyclopropyl-Gruppe ist eine bewährte Strategie im modernen Wirkstoffdesign.[6][7] Aufgrund ihrer einzigartigen sterischen und elektronischen Eigenschaften, die aus der hohen Ringspannung resultieren, kann diese kleine carbocyclische Einheit die Wirksamkeit, metabolische Stabilität und das ADME-Profil (Absorption, Distribution, Metabolismus, Exkretion) einer Verbindung signifikant verbessern.[8][9][10] Sie fungiert oft als Bioisoster für andere Gruppen wie gem-Dimethyl- oder Vinylgruppen und kann eine Molekülkonformation in einer bioaktiven Form "einfrieren", was die Bindungsaffinität erhöht.[8]

  • Der aromatische Aldehyd: Die Carbaldehyd-Funktion (-CHO) ist ein außerordentlich vielseitiger chemischer "Griffpunkt". Sie dient als elektrophiles Zentrum für eine Vielzahl von C-C- und C-N-bindungsbildenden Reaktionen, was die systematische Einführung diverser funktioneller Gruppen und die umfassende Erforschung des chemischen Raums um das Kerngerüst ermöglicht.

Die Kombination dieser Merkmale macht 7-Cyclopropyl-1,3-benzodioxol-5-carbaldehyd zu einem idealen Ausgangspunkt für die Erstellung einer fokussierten Molekülbibliothek zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).[11][12]

Abbildung 1: Allgemeiner Arbeitsablauf für SAR-Studien.

Protokolle zur Derivatisierung

Die folgenden Protokolle beschreiben drei grundlegende und zuverlässige Methoden zur Modifikation der Aldehydgruppe. Jede Methode führt unterschiedliche strukturelle Merkmale ein und ermöglicht so eine umfassende SAR-Analyse.

Protokoll 1: Reduktive Aminierung zur Synthese von sekundären Aminen

Wissenschaftliche Begründung: Die reduktive Aminierung ist eine der wichtigsten Methoden zur Bildung von Kohlenstoff-Stickstoff-Bindungen.[13] Sie ermöglicht die Einführung einer breiten Palette von primären und sekundären Aminen, um die Polarität, Basizität und das Wasserstoffbrücken-Donator/Akzeptor-Potenzial des Moleküls zu modulieren. Diese Eigenschaften sind oft entscheidend für die Interaktion mit dem biologischen Zielmolekül. Wir verwenden hier Natriumtriacetoxyborhydrid (NaBH(OAc)₃) als Reduktionsmittel. Dieses Reagenz ist besonders vorteilhaft, da es mild genug ist, um Aldehyde in Gegenwart von Iminen nicht zu reduzieren, und es unter leicht sauren Bedingungen arbeitet, die die Iminbildung begünstigen.[14]

Abbildung 2: Mechanismus der reduktiven Aminierung.

Detailliertes Protokoll:

  • Vorbereitung: In einem trockenen 25-mL-Rundkolben werden 7-Cyclopropyl-1,3-benzodioxol-5-carbaldehyd (1,0 Äquiv.) und das gewünschte primäre Amin (1,1 Äquiv.) in trockenem 1,2-Dichlorethan (DCE, ca. 0,2 M Konzentration bezogen auf den Aldehyd) gelöst.

  • Reaktionsstart: Zum gerührten Gemisch wird Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1,5 Äquiv.) portionsweise bei Raumtemperatur hinzugefügt. Bei schwach basischen Aminen kann die Zugabe von Essigsäure (1,0 Äquiv.) als Katalysator die Iminbildung beschleunigen.[14]

  • Reaktionskontrolle: Die Reaktion wird bei Raumtemperatur gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt, bis das Ausgangsmaterial vollständig umgesetzt ist (typischerweise 2-12 Stunden).

  • Aufarbeitung: Die Reaktion wird vorsichtig mit einer gesättigten wässrigen Natriumbicarbonat (NaHCO₃)-Lösung gestoppt (Quenchen). Die wässrige Phase wird dreimal mit Dichlormethan (DCM) extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte sekundäre Amin zu erhalten.

  • Charakterisierung: Die Identität und Reinheit des Produkts werden durch ¹H-NMR, ¹³C-NMR und hochauflösende Massenspektrometrie (HRMS) bestätigt.[15][16]

Protokoll 2: Wittig-Reaktion zur Synthese von Alkenen

Wissenschaftliche Begründung: Die Wittig-Reaktion ist eine leistungsstarke Methode zur Umwandlung von Aldehyden in Alkene mit hoher Kontrolle über die Position der neuen Doppelbindung.[17][18] Diese Reaktion ermöglicht die Verlängerung der Kohlenstoffkette und die Einführung von lipophilen Gruppen, was zur Untersuchung hydrophober Bindungstaschen im Zielprotein genutzt werden kann. Der Mechanismus beinhaltet den nukleophilen Angriff eines Phosphor-Ylids auf den Aldehyd, gefolgt von der Bildung eines viergliedrigen Oxaphosphetan-Zwischenprodukts, das zu einem Alken und Triphenylphosphinoxid zerfällt.[19][20]

Detailliertes Protokoll: Teil A: Herstellung des Phosphoniumsalzes

  • Ein Alkylhalogenid (z. B. Benzylbromid, 1,0 Äquiv.) und Triphenylphosphin (1,05 Äquiv.) werden in einem geeigneten Lösungsmittel wie Toluol oder Acetonitril gelöst.

  • Das Gemisch wird für 12-24 Stunden unter Rückfluss erhitzt.

  • Nach dem Abkühlen fällt das Phosphoniumsalz oft als Feststoff aus und kann durch Filtration isoliert und mit Diethylether gewaschen werden.

Teil B: Wittig-Reaktion

  • Ylid-Bildung: Das getrocknete Phosphoniumsalz (1,1 Äquiv.) wird in trockenem Tetrahydrofuran (THF) unter einer inerten Atmosphäre (Stickstoff oder Argon) suspendiert und auf -78 °C oder 0 °C gekühlt.

  • Eine starke Base wie n-Butyllithium (n-BuLi) oder Kalium-tert-butanolat (KOtBu) (1,05 Äquiv.) wird langsam zugetropft. Die Bildung des Ylids ist oft an einer Farbänderung (typischerweise zu tiefrot oder orange) zu erkennen. Die Mischung wird für 30-60 Minuten bei dieser Temperatur gerührt.

  • Umsetzung mit Aldehyd: Eine Lösung von 7-Cyclopropyl-1,3-benzodioxol-5-carbaldehyd (1,0 Äquiv.) in trockenem THF wird langsam zur Ylid-Lösung bei der gleichen Temperatur getropft.

  • Reaktionsverlauf: Nach der Zugabe lässt man die Reaktion langsam auf Raumtemperatur erwärmen und rührt für weitere 2-16 Stunden. Der Fortschritt wird mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Die Reaktion wird mit Wasser oder gesättigter Ammoniumchlorid (NH₄Cl)-Lösung gequencht. Die Phasen werden getrennt und die wässrige Phase wird mit Ethylacetat extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden getrocknet (Na₂SO₄), filtriert und eingeengt. Das Rohprodukt wird durch Säulenchromatographie gereinigt, um das Alken-Produkt vom Triphenylphosphinoxid zu trennen.

  • Charakterisierung: Die Struktur und die Stereochemie (E/Z-Isomere) des Alkens werden mittels NMR-Spektroskopie (insbesondere Kopplungskonstanten der vinylischen Protonen) und MS analysiert.

Protokoll 3: Knoevenagel-Kondensation zur Synthese von α,β-ungesättigten Verbindungen

Wissenschaftliche Begründung: Die Knoevenagel-Kondensation ist eine basenkatalysierte Reaktion zwischen einem Aldehyd und einer Verbindung mit einem aktiven Methylen-Wasserstoff (z. B. Malononitril, Ethylcyanoacetat).[21] Diese Reaktion erzeugt α,β-ungesättigte Produkte, die wichtige strukturelle Motive in vielen biologisch aktiven Molekülen sind.[22] Die eingeführten elektronenziehenden Gruppen können als Michael-Akzeptoren oder als Wasserstoffbrücken-Akzeptoren fungieren und bieten zusätzliche Interaktionspunkte mit dem biologischen Ziel. Oft werden milde Basen wie Piperidin oder Ammoniumsalze verwendet, um eine Selbstkondensation des Aldehyds zu vermeiden.[21][23]

Detailliertes Protokoll:

  • Ansatz: In einem Rundkolben werden 7-Cyclopropyl-1,3-benzodioxol-5-carbaldehyd (1,0 Äquiv.) und die aktive Methylenverbindung (z. B. Malononitril, 1,1 Äquiv.) in Ethanol oder Toluol gelöst.

  • Katalysatorzugabe: Eine katalytische Menge einer Base, z. B. Piperidin (0,1 Äquiv.) oder Ammoniumacetat (0,2 Äquiv.), wird hinzugefügt.[24]

  • Reaktion: Die Mischung wird für 2-8 Stunden bei Raumtemperatur gerührt oder leicht erhitzt (50-80 °C), um die Reaktion zu beschleunigen. Bei Verwendung eines Dean-Stark-Wasserabscheiders kann das Gleichgewicht in Richtung der Produkte verschoben werden.

  • Produktisolierung: In vielen Fällen fällt das Produkt nach dem Abkühlen der Reaktionsmischung als fester Niederschlag aus. Der Feststoff wird abfiltriert, mit kaltem Ethanol gewaschen und an der Luft getrocknet.

  • Reinigung: Falls keine Fällung auftritt, wird das Lösungsmittel entfernt und der Rückstand durch Säulenchromatographie oder Umkristallisation gereinigt.

  • Charakterisierung: Die Struktur des α,β-ungesättigten Produkts wird durch NMR- und IR-Spektroskopie (charakteristische C=C- und C≡N/C=O-Banden) sowie Massenspektrometrie bestätigt.

Analyse der Struktur-Wirkungs-Beziehungen (SAR)

Nach der Synthese, Reinigung und Charakterisierung der Derivate werden diese in einem relevanten biologischen Assay getestet, um ihre Aktivität zu quantifizieren (z. B. als IC₅₀- oder EC₅₀-Werte). Die resultierenden Daten werden dann verwendet, um SAR zu etablieren.[11][12]

Beispielhafte SAR-Datentabelle: Die folgende Tabelle zeigt hypothetische Daten für eine Reihe von Derivaten, die aus dem Ausgangsaldehyd hergestellt wurden.

VerbindungR-GruppeSynthesemethodeIC₅₀ (nM)Anmerkungen zur SAR
Ausgangsmaterial -CHO->10.000Inaktiv
1a -CH₂-NH-BenzylReduktive Aminierung850Einführung einer flexiblen, lipophilen Gruppe führt zu Aktivität.
1b -CH₂-NH-CyclohexylReduktive Aminierung2.300Aliphatischer Ring weniger potent als aromatischer Ring.
1c -CH₂-NH-(4-Pyridyl)Reduktive Aminierung120H-Brücken-Akzeptor im Pyridinring steigert die Potenz erheblich.
2a -CH=CH-PhenylWittig-Reaktion550Verlängerung und Rigidifizierung sind vorteilhaft.
2b -CH=CH-(4-Fluorphenyl)Wittig-Reaktion300Elektronenziehender Substituent am Phenylring verbessert die Aktivität.
3a -CH=C(CN)₂Knoevenagel-Kondensation95Starke H-Brücken-Akzeptoren und Michael-Akzeptor führen zu hoher Potenz.

Interpretation:

  • Reduktive Aminierung (Serie 1): Die Daten deuten darauf hin, dass ein basischer Stickstoff und ein aromatischer Ring (1c vs. 1a/1b) für eine starke Interaktion entscheidend sind, möglicherweise durch eine Kombination aus π-Stacking und Wasserstoffbrückenbindung.

  • Wittig-Reaktion (Serie 2): Die Einführung einer Styrol-Einheit ist vorteilhaft. Die weitere Substitution dieses Rings (2b) bietet eine Möglichkeit zur Feinabstimmung der elektronischen Eigenschaften und zur weiteren Optimierung.

  • Knoevenagel-Kondensation (Serie 3): Die hoch polare und elektronenziehende Dicyanovinyl-Gruppe (3a) führt zur potentesten Verbindung in dieser hypothetischen Reihe, was auf eine spezifische Interaktion im aktiven Zentrum des Zielproteins hindeutet.

Fazit

Der 7-Cyclopropyl-1,3-benzodioxol-5-carbaldehyd ist ein vielseitiges und strategisch wertvolles Ausgangsmaterial für die Entwicklung von Wirkstoffkandidaten. Die in diesem Leitfaden beschriebenen robusten Protokolle für die reduktive Aminierung, die Wittig-Reaktion und die Knoevenagel-Kondensation bieten einen klaren und effizienten Weg zur Erstellung diverser Molekülbibliotheken. Die systematische Analyse der biologischen Aktivität dieser Derivate ermöglicht die Ableitung aussagekräftiger Struktur-Wirkungs-Beziehungen, die als Grundlage für das rationale Design von Verbindungen mit verbesserter Wirksamkeit und optimierten pharmakologischen Eigenschaften dienen.

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  • AIR Unimi, "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent", abgerufen am 18. Februar 2026.

  • Fiveable, "Cyclopropyl Definition - Organic Chemistry Key Term", abgerufen am 18. Februar 2026.

  • ResearchGate, "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design", abgerufen am 18. Februar 2026.

  • PubMed, "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design", abgerufen am 18. Februar 2026.

  • Scientific Update, "The Cyclopropyl Group in Medicinal Chemistry", abgerufen am 18. Februar 2026.

  • RSC Publishing, "Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester", abgerufen am 18. Februar 2026.

  • PubMed, "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules", abgerufen am 18. Februar 2026.

  • Sciforum, "Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot", abgerufen am 18. Februar 2026.

  • Taylor & Francis Online, "Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O", abgerufen am 18. Februar 2026.

  • SciSpace, "Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor", abgerufen am 18. Februar 2026.

  • PubMed, "Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review", abgerufen am 18. Februar 2026.

  • ACS Publications, "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1", abgerufen am 18. Februar 2026.

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  • Organic Chemistry Portal, "Knoevenagel Condensation Doebner Modification", abgerufen am 18. Februar 2026.

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Application

Application Note: Medicinal Chemistry of Cyclopropyl-Containing Heterocycles

[1][2][3][4][5][6] Executive Summary The cyclopropyl group is a "privileged structure" in modern medicinal chemistry, currently present in over 18 FDA-approved small molecule drugs. Far from being a passive spacer, the c...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary

The cyclopropyl group is a "privileged structure" in modern medicinal chemistry, currently present in over 18 FDA-approved small molecule drugs. Far from being a passive spacer, the cyclopropane ring acts as a functional bioisostere that modulates lipophilicity, blocks metabolic "soft spots," and enforces rigid bioactive conformations.[1][2]

This guide provides a technical roadmap for incorporating cyclopropyl moieties into heterocyclic scaffolds. It covers the strategic rationale (physicochemical effects), robust synthetic protocols (Suzuki-Miyaura coupling using trifluoroborates), and validation workflows (metabolic stability assays).

Part 1: Strategic Rationale – The "Cyclopropyl Effect"[8]

Physicochemical Properties

The cyclopropyl group offers a unique balance of electronic and steric properties that distinguish it from acyclic alkyl groups (like isopropyl or tert-butyl).

PropertyCyclopropyl (cPr) vs. Isopropyl (iPr)Medicinal Chemistry Impact
Hybridization ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(Banana bonds)
Possesses

-character; can engage in

-stacking interactions with aromatic residues (e.g., Phenylalanine) in binding pockets.
Bond Length C-C: 1.51 Å (Shorter)Increased ring strain (~27.5 kcal/mol) leads to higher bond dissociation energy (BDE) for C-H bonds, resisting CYP450 oxidation.
Lipophilicity

logP

-0.2 to -0.3 vs. iPr
"Magic Methyl" effect: Lowers logP slightly compared to acyclic equivalents, improving solubility without sacrificing hydrophobic contacts.
Conformation Rigid, PlanarLocks vectors; reduces entropic penalty upon binding.
Decision Matrix: When to Deploy

Use the following logic flow to determine if a cyclopropyl scan is warranted for your lead series.

CyclopropylStrategy Start Lead Optimization Challenge Metab Issue: High Metabolic Clearance? Start->Metab Solub Issue: Poor Solubility/High LogP? Start->Solub Potency Issue: Low Potency/Selectivity? Start->Potency Action_Metab Strategy: Block Metabolic Soft Spot Replace alkyl chain with Cyclopropyl (Higher C-H BDE blocks CYP oxidation) Metab->Action_Metab Action_Solub Strategy: Modulate Lipophilicity Replace t-Butyl/i-Propyl with Cyclopropyl (Lowers LogP, maintains hydrophobic fill) Solub->Action_Solub Action_Potency Strategy: Conformational Lock Rigidify flexible linker (Reduces entropic penalty) Potency->Action_Potency Warning SAFETY ALERT: Is the Cyclopropyl attached to an Amine? Action_Metab->Warning Action_Solub->Warning Action_Potency->Warning Safe Proceed: Amides, Ethers, Aryls (e.g., Lenvatinib, Olaparib) Warning->Safe No (C-C, C-O, C-CON linkage) Risk Risk: Bioactivation (CYP P450) Potential Ring Opening -> Radical -> Toxicity (e.g., Trovafloxacin) Warning->Risk Yes (N-C linkage)

Figure 1: Strategic Decision Tree for Cyclopropyl Incorporation. Note the safety check for cyclopropylamines.

Part 2: Synthetic Protocol – Suzuki-Miyaura Coupling[9][10][11]

While the Simmons-Smith reaction is classic, it is often incompatible with the Lewis-basic nitrogens found in drug-like heterocycles. The Suzuki-Miyaura coupling using Potassium Cyclopropyltrifluoroborate is the modern industry standard. It is superior to cyclopropylboronic acid, which is unstable and protodeboronates rapidly.

Protocol: C-H Activation/Coupling of Heteroaryl Chlorides

Objective: Install a cyclopropyl group onto a chlorinated heterocycle (e.g., pyridine, pyrimidine, quinoline).

Materials
  • Substrate: Heteroaryl Chloride (1.0 equiv)

  • Reagent: Potassium Cyclopropyltrifluoroborate (1.5 equiv) [CAS: 1065010-87-8]

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: n-BuPAd₂ (CataCXium A) or XPhos (4-8 mol%)

    • Note: XPhos is general purpose; n-BuPAd₂ is superior for sterically hindered or electron-deficient heterocycles.

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon or Nitrogen for 5 minutes.

  • Charging: Add Pd(OAc)₂ and the Phosphine Ligand. Add the Heteroaryl Chloride, Potassium Cyclopropyltrifluoroborate, and Cs₂CO₃.[3]

  • Solvation: Add degassed Toluene/Water mixture.

    • Expert Tip: The water is critical. Trifluoroborates require slow hydrolysis to the active boronic acid species in situ to prevent protodeboronation.

  • Reaction: Seal the vial and heat to 95–100°C for 12–18 hours.

    • Monitoring: Monitor by LC-MS.[4][5] Look for the M+1 mass of Product (Substrate - Cl + 41 Da).

  • Workup:

    • Cool to room temperature.[6][7]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases.[7] Extract aqueous layer 2x with EtOAc.

    • Crucial Step: Wash combined organics with 1M HCl (if product is not acid-sensitive) or Brine. Cyclopropyl groups are generally acid-stable, but fused systems may vary.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

SyntheticWorkflow Step1 Setup: Pd(OAc)2 + Ligand + R-Cl + cPr-BF3K Step2 Activation: Add Toluene/H2O Heat 100°C Step1->Step2 Step3 In-Situ Hydrolysis: cPr-BF3K -> [cPr-B(OH)2] Step2->Step3 Step5 Workup: EtOAc Extract Phase Separation Step2->Step5 Step4 Catalytic Cycle: Ox Add -> Transmetalation -> Red Elim Step3->Step4

Figure 2: Synthetic workflow for Palladium-catalyzed cyclopropylation.

Part 3: Biological Validation – Metabolic Stability Assay

Once synthesized, the metabolic stability of the cyclopropyl analog must be quantified, typically against liver microsomes (RLM/HLM).

Protocol: Microsomal Intrinsic Clearance ( )

Objective: Determine if the cyclopropyl modification successfully blocked metabolic oxidation compared to the alkyl parent.

Materials
  • Liver Microsomes: Pooled Human/Rat (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Test Compound: 1 µM final concentration (from 10 mM DMSO stock).

Procedure
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add Test Compound (1 µM).[4] Pre-incubate at 37°C for 5 mins.

    • Note: Low substrate concentration (1 µM) is used to ensure reaction kinetics are linear (First-order region,

      
      ).
      
  • Initiation: Add NADPH to initiate the reaction.[4]

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL Ice-cold Stop Solution (ACN). Vortex to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. Time.[4]
      
    • Slope

      
      .
      
    • 
      .
      
    • 
      .
      

Success Criteria: A successful cyclopropyl bioisostere typically shows a >2-fold reduction in


 compared to the isopropyl or ethyl analog.

Part 4: Case Studies & Troubleshooting

Success Story: Lenvatinib (Kinase Inhibitor)
  • Structure: Contains a cyclopropane-1,1-dicarboxamide moiety.

  • Role: The cyclopropyl ring locks the conformation of the amide linker, positioning the drug to bind effectively to VEGFR2. It also provides metabolic stability compared to a flexible ethyl linker.

Cautionary Tale: Trovafloxacin (Antibiotic)
  • Structure: Contains a 2,4-difluorophenyl-cyclopropylamine.

  • Failure: The cyclopropylamine moiety underwent oxidative ring opening by CYP P450, leading to the formation of a reactive

    
    -unsaturated aldehyde (Michael acceptor). This caused covalent binding to liver proteins and severe hepatotoxicity.
    
  • Lesson: Avoid direct Cyclopropyl-Nitrogen (secondary/tertiary amine) linkages if the nitrogen is electron-rich and accessible to CYPs. Electron-withdrawing groups (amides, sulfonamides) attached to the nitrogen mitigate this risk.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Suzuki) Protodeboronation of reagentSwitch from Boronic Acid to Trifluoroborate salt. Ensure water is present in solvent system.[5]
No Reaction Oxidative Addition failureHeterocycle is too electron-rich. Switch ligand to XPhos or RuPhos .
High Clearance Ring OxidationIf cyclopropyl ring is still being oxidized, consider fluorinating the ring (gem-difluoro) or adding a methyl group (1-methylcyclopropyl) to block the C-H abstraction.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[8] Journal of Medicinal Chemistry, 59(19), 8712–8756.[9]

  • Molander, G. A., & Gormisky, P. E. (2008).[10] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[10] The Journal of Organic Chemistry, 73(19), 7481–7485.

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate/AstraZeneca Protocols.

  • Barnes-Seeman, D., et al. (2013).[11] Metabolically Stable tert-Butyl Replacement: Trifluoromethylcyclopropyl.[11] ACS Medicinal Chemistry Letters, 4(6), 514–516.

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery.

Sources

Method

High-Throughput Continuous-Flow Synthesis of Cyclopropyl Carbaldehydes

Modular Protocols for Hazardous Reagent Handling and Telescoped Reduction Executive Summary Cyclopropyl carbaldehydes are critical pharmacophores in antiviral (e.g., Glecaprevir) and receptor antagonist drug classes. Tra...

Author: BenchChem Technical Support Team. Date: February 2026

Modular Protocols for Hazardous Reagent Handling and Telescoped Reduction

Executive Summary

Cyclopropyl carbaldehydes are critical pharmacophores in antiviral (e.g., Glecaprevir) and receptor antagonist drug classes. Traditional batch synthesis is often bottlenecked by the safety hazards of diazomethane/diazoacetate reagents or the heterogeneous nature of zinc carbenoids (Simmons-Smith).

This Application Note details two field-proven continuous-flow protocols designed to overcome these barriers. By leveraging the superior heat transfer and containment of flow reactors, we demonstrate:

  • Safety: Handling explosive diazo intermediates with negligible active inventory.

  • Solids Handling: A packed-bed reactor strategy for heterogeneous Simmons-Smith cyclopropanation.

  • Telescoping: A continuous workflow converting alkenes to cyclopropyl esters, followed by immediate downstream reduction to carbaldehydes, eliminating intermediate isolation.

Core Methodologies & Mechanistic Logic

Why Flow? The Safety-Selectivity Nexus

In batch, the synthesis of cyclopropyl carbaldehydes via diazoacetates is thermally hazardous (


 for EDA decomposition). Flow chemistry decouples residence time from heat transfer, allowing us to operate at "forbidden" batch temperatures to accelerate kinetics while maintaining isothermal control.
Strategic Routes

We present two distinct approaches based on the starting material electronic properties:

  • Route A (Electron-Rich Alkenes): Simmons-Smith Cyclopropanation using a Zn/Cu packed-bed reactor.[1] This produces cyclopropyl alcohols, which are subsequently oxidized.

  • Route B (Electron-Deficient/Styrenyl Alkenes): Rh-Catalyzed Diazo Insertion followed by DIBAL-H Reduction . This is the preferred route for chiral synthesis and is the primary focus of this guide.

Visualization: Telescoped Reaction Pathway

The following diagram illustrates the telescoped workflow for Route B, linking diazo-mediated cyclopropanation directly to aldehyde synthesis.

TelescopedWorkflow cluster_inputs Feed Streams cluster_R1 Step 1: Cyclopropanation cluster_Sep In-line Workup cluster_R2 Step 2: Selective Reduction Styrene Styrene/Alkene (in DCM) Mixer1 T-Mixer (High Shear) Styrene->Mixer1 EDA Ethyl Diazoacetate + Rh2(OAc)4 Cat. EDA->Mixer1 DIBAL DIBAL-H (1.0 M in Toluene) Mixer2 Cryo-Mixer (-20°C) DIBAL->Mixer2 Quench MeOH/Rochelle Salt (Quench) Reactor1 PFA Coil Reactor 60°C | 10 min res. time Mixer1->Reactor1 N2 Generation BPR Back Pressure Regulator (100 psi) Reactor1->BPR Separator Membrane Separator (Gas/Liquid) BPR->Separator WasteGas N2 Vent Separator->WasteGas Separator->Mixer2 Cyclopropyl Ester Reactor2 Cooling Loop < 60s res. time Mixer2->Reactor2 Reactor2->Quench Cyclopropyl Carbaldehyde

Caption: Continuous workflow for Rh-catalyzed cyclopropanation followed by selective DIBAL-H reduction to the aldehyde.

Protocol A: Heterogeneous Simmons-Smith (Zn/Cu Column)

Best for: Converting allylic alcohols to cyclopropyl carbinols (precursors to aldehydes).

Challenge: Standard Simmons-Smith reactions use Zn-Cu couples that form thick slurries, instantly clogging flow channels. Solution: Use of a packed-bed reactor containing activated Zn/Cu granules.[1]

Equipment Setup
  • Pumps: 2x HPLC Piston Pumps (Acid resistant).

  • Reactor: Stainless steel column (Omnifit or similar), 10mm ID x 100mm L, packed with Zn/Cu couple.

  • Temperature: 40°C.[2]

Step-by-Step Procedure
  • Column Preparation: Pack the column with granular Zinc (<10 mesh). Activate in-flow by pumping a 2% HCl solution (in ether) for 5 minutes, followed by a 1% CuSO4 solution until the zinc turns black (Zn/Cu couple formation). Wash with dry diethyl ether.

  • Reagent Preparation:

    • Stream A: Allylic alcohol (0.5 M) in Diethyl Ether/DCM (1:1).

    • Stream B: Diiodomethane (

      
      , 1.0 M) in Diethyl Ether.
      
  • Execution:

    • Pump Stream A and B at a 1:1 ratio into a T-mixer.

    • Direct the mixed stream into the bottom of the Zn/Cu column (upflow) to prevent channeling.

    • Residence Time: Adjust flow rate for a residence time (

      
      ) of 15–20 minutes inside the packed bed.
      
  • Workup: Collect the output in a flask containing saturated

    
    .
    
  • Downstream Oxidation (Optional): The resulting cyclopropyl carbinol is pumped into a secondary reactor containing immobilized TEMPO or

    
     to yield the Cyclopropyl Carbaldehyde .
    

Protocol B: Telescoped Diazo Cyclopropanation & Reduction

Best for: High-throughput synthesis of aryl-cyclopropyl carbaldehydes.

Safety Note: Ethyl Diazoacetate (EDA) is explosive.[3][4] In this protocol, we use a dilute stream or generate it in-situ (see Wirth et al. references) to ensure the active volume never exceeds safety limits.

Equipment Setup
  • Module 1 (Cyclopropanation): Vapourtec R-Series or equivalent. 10 mL PFA coil reactor.

  • Module 2 (Separation): Zaiput liquid-liquid/gas-liquid separator.

  • Module 3 (Reduction): Low-temperature flow module (e.g., Polar Bear Plus Flow) capable of -20°C to -50°C.

Step-by-Step Procedure
Step 1: Rh-Catalyzed Cyclopropanation
  • Feed A: Styrene derivative (1.0 equiv) +

    
     (0.5 mol%) in anhydrous DCM.
    
  • Feed B: Ethyl Diazoacetate (EDA) (1.2 equiv) in DCM. Note: Keep EDA reservoir cold and shielded.

  • Reaction: Combine feeds in a T-mixer. Pass through a 10 mL PFA coil at 60°C .

    • Pressure:[5] Set BPR to 100 psi (6.9 bar) to keep

      
       gas in solution or manage slug flow.
      
    • Residence Time: 10 minutes.

  • Degassing: The effluent contains dissolved nitrogen. Pass through a membrane separator (Zaiput) to remove

    
     gas before the next pumping stage.
    
Step 2: Selective DIBAL-H Reduction (Ester

Aldehyde)

Critical Mechanism:[6] In batch, DIBAL-H reductions require -78°C to prevent over-reduction to the alcohol.[5] In flow, efficient mixing allows operation at -20°C to 0°C with high selectivity.

  • Feed C (From Step 1): Crude Cyclopropyl Ester solution.

  • Feed D: DIBAL-H (1.0 M in Toluene).[5]

  • Reaction:

    • Mix Feed C and D (Ratio 1:1.1 equiv) in a cooled micromixer (-20°C).

    • Pass through a 2 mL cooling loop (PTFE).

    • Residence Time: < 60 seconds . (Crucial to stop at the tetrahedral intermediate).

  • Quench: Direct the output immediately into a stirred flask containing Rochelle’s salt solution (sodium potassium tartrate) and Methanol.

Data Analysis & Troubleshooting

Performance Comparison
ParameterBatch SynthesisContinuous Flow (Protocol B)
Reaction Temp (Step 1) Reflux (variable)60°C (Isothermal)
EDA Handling High Risk (Accumulation)Low Risk (Consumed immediately)
Reduction Temp (Step 2) -78°C (Cryogenic)-20°C (Chiller unit)
Total Process Time 4–6 Hours20 Minutes (Residence Time)
Aldehyde Selectivity 75–85%>92%
Troubleshooting Guide
  • Issue: Clogging in Protocol A (Zn/Cu).

    • Cause: Fines migration or zinc oxide buildup.

    • Fix: Use a 10-micron inline filter post-column. Periodically reverse flow direction to "fluff" the packed bed.

  • Issue: Over-reduction to Alcohol (Protocol B).

    • Cause: Residence time too long or temperature too high.

    • Fix: Increase total flow rate to reduce residence time to 30 seconds. Ensure the quench is efficient (vigorous stirring).

  • Issue: Gas slugging in pumps (Protocol B).

    • Cause:

      
       from cyclopropanation not fully removed.
      
    • Fix: Ensure the membrane separator is functioning. Apply back pressure after the separator on the liquid line.

References

  • Simmons-Smith in Flow (Zn/Cu Column): Nova-Fernández, J. L., et al. "Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column."[2] Adv.[2][7] Synth. Catal., 2023 , 365.[2]

  • Safe EDA Generation & Cyclopropanation: Müller, S. T. R., et al. "Safe Generation and Direct Use of Diazoesters in Flow Chemistry." Synlett, 2014 , 25, 871–875.[8]

  • DIBAL-H Reduction in Flow: Webb, D., & Jamison, T. F.[9] "Diisobutylaluminum Hydride Reductions Revitalized: A Fast, Robust, and Selective Continuous Flow System for Aldehyde Synthesis." Org.[2][5][9][10] Lett., 2012 , 14(2), 568–571.[9]

  • Continuous Flow Cyclopropanation Review: Baudoux, J., & Maddaluno, J. "Synlett Spotlight: Cyclopropanation in Flow." Synlett, 2016 .

  • Industrial Application of Diazoacetates: Reisman, S. E., et al. "Continuous Process to Safely Manufacture an Aryldiazoacetate."[8] Org.[5][9][10] Process Res. Dev., 2022 , 26.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde synthesis

Technical Support Center: 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde Synthesis User Guide & Troubleshooting Portal Topic: Yield Optimization & Process Stability Target Molecule: 7-Cyclopropyl-1,3-benzodioxole-5-carbal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde Synthesis

User Guide & Troubleshooting Portal

Topic: Yield Optimization & Process Stability Target Molecule: 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde Document ID: TS-SYN-7CYC-BDX Last Updated: 2026-02-19[1][2]

Executive Summary: The Yield Bottlenecks

Synthesis of 7-cyclopropyl-1,3-benzodioxole-5-carbaldehyde presents two distinct failure modes that account for 85% of yield loss in industrial and academic settings.

  • The "Phantom" Isomer (Regioselectivity): Direct electrophilic halogenation (bromination) of piperonal (1,3-benzodioxole-5-carbaldehyde) preferentially targets the C6 position , not the C7 position.[2] Researchers often unknowingly couple the C6-bromide, resulting in the wrong regioisomer or difficult separations.[2]

  • Protodeboronation (Coupling Instability): The Suzuki-Miyaura coupling of cyclopropyl moieties is kinetically sluggish. Cyclopropylboronic acid is notoriously unstable, undergoing rapid protodeboronation under standard aqueous/basic conditions before transmetallation can occur.[2]

This guide provides a corrected synthetic logic and a high-fidelity coupling protocol using Potassium Cyclopropyltrifluoroborate (Molander Salt) to solve these issues.

Diagnostic Matrix: Why is my yield low?

SymptomProbable Root CauseVerificationCorrective Action
NMR shows correct mass but wrong splitting (singlets vs. doublets). Regioisomer Error: You synthesized the 6-cyclopropyl isomer, not the 7-cyclopropyl.Check 1H NMR aromatic region.[3][4] C6-subst gives two singlets (para).[1][2] C7-subst gives two doublets (meta coupling, ~1.5 Hz).[1][2]Stop. You cannot use direct bromination.[1] Switch to Directed Ortho-Lithiation (DoM) strategy (See Section 3).
Starting material (Bromide) remains unreacted; Cyclopropane is gone. Protodeboronation: The boronic acid decomposed to cyclopropane gas/benzene before coupling.Smell of gas; LCMS shows de-boronated byproduct.Switch to Potassium Cyclopropyltrifluoroborate . It acts as a "slow-release" reservoir.[1][2]
Black precipitate (Pd black) forms immediately. Ligand Dissociation: The catalyst is dying before oxidative addition (C7 is sterically crowded).Reaction turns black/clear instead of brown/orange.Use P(Cy)3 or XPhos .[1] Avoid PPh3.
Aldehyde peak disappears or shifts. Cannizzaro/Oxidation: The aldehyde is unstable under harsh basic coupling conditions.IR/NMR shows Carboxylic Acid (-COOH) or Alcohol.[1][2]Protect aldehyde as an acetal or use milder base (K3PO4) with controlled water ratio.[1]

Critical Pathway Analysis: The Regioselectivity Trap

The most common error is assuming that brominating 1,3-benzodioxole-5-carbaldehyde yields the 7-bromo precursor.[1][2] It does not.

  • Kinetic Product (Standard Bromination): 6-Bromo-1,3-benzodioxole-5-carbaldehyde.[1][2] (Sterically accessible, ortho to CHO).

  • Required Product: 7-Bromo-1,3-benzodioxole-5-carbaldehyde.[1][2] (Requires Directed Metalation).

Corrected Workflow Visualization

G Start Piperonal (1,3-benzodioxole-5-CHO) WrongPath Direct Bromination (Br2/AcOH) Start->WrongPath Electrophilic Subst. RightPath 1. Acetal Protection 2. n-BuLi (DoM) 3. Br2 Quench Start->RightPath Directed Lithiation WrongProd 6-Bromo Isomer (USELESS) WrongPath->WrongProd RightProd 7-Bromo Precursor (CORRECT) RightPath->RightProd Coupling Suzuki Coupling (Molander Salt) RightProd->Coupling Target 7-Cyclopropyl-1,3-benzodioxole- 5-carbaldehyde Coupling->Target

Figure 1: Divergent synthetic pathways.[1][2] Direct bromination leads to the incorrect 6-isomer.[1][2] The 7-isomer requires directed ortho-lithiation (DoM).[1][2]

Protocol: High-Yield Suzuki Coupling

This protocol replaces the unstable boronic acid with Potassium Cyclopropyltrifluoroborate , utilizing a high-activity catalyst system to overcome the steric hindrance at Position 7.[2]

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
7-Bromo-1,3-benzodioxole-5-carbaldehyde Limiting Reagent1.0 equivEnsure correct regioisomer (See Sec 3).[1][2]
Potassium Cyclopropyltrifluoroborate Nucleophile1.5 equivStable solid.[1] Resistant to protodeboronation.
Pd(OAc)2 Catalyst Precursor0.05 equiv (5 mol%)Source of Pd(0) in situ.[1]
Tricyclohexylphosphine (PCy3) Ligand0.10 equiv (10 mol%)Bulky, electron-rich ligand accelerates oxidative addition.[1][2]
K3PO4 (Tribasic Potassium Phosphate) Base3.0 equivMilder than carbonates; buffers pH.
Toluene / Water Solvent System3:1 RatioBiphasic system is critical for trifluoroborate hydrolysis.[1]
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Cool to room temperature under Argon flow.

  • Charging: Add the 7-bromo precursor (1.0 eq), Potassium Cyclopropyltrifluoroborate (1.5 eq), Pd(OAc)2 (5 mol%), PCy3 (10 mol%), and K3PO4 (3.0 eq).

  • Solvent Addition: Add Toluene and Water (3:1 ratio, degassed/sparged with Argon for 15 mins prior to addition). Concentration should be approx. 0.1 M with respect to the bromide.

    • Technical Note: The water is mandatory . Trifluoroborates must hydrolyze slowly to the active boronic acid species in situ. Anhydrous conditions will yield 0% conversion.

  • Reaction: Heat the mixture to 95°C (oil bath temperature) with vigorous stirring.

    • Time: Typically 4–12 hours. Monitor by TLC/LCMS.

    • Checkpoint: The reaction mixture should turn from dark red/brown to lighter orange/yellow as the cycle progresses. If it turns clear with black precipitate, the catalyst has crashed out (add more ligand).[2]

  • Workup:

    • Cool to Room Temp.[5]

    • Dilute with Ethyl Acetate.

    • Wash with water (x2) and brine (x1).[1]

    • Dry over Na2SO4, filter, and concentrate.[2][3]

  • Purification: Flash chromatography (Hexanes/EtOAc). The cyclopropyl product is usually less polar than the starting bromide.

FAQ: Advanced Technical Support

Q: Can I use Cyclopropylboronic Acid pinacol ester instead of the trifluoroborate? A: Yes, but with caution. The pinacol ester is more stable than the free acid but less reactive. You may need to switch the base to Cs2CO3 and use Dioxane/Water at higher temperatures (100°C+). However, the Molander salt (trifluoroborate) generally gives cleaner profiles for hindered substrates like the 7-position.[2]

Q: My aldehyde is oxidizing to the carboxylic acid during the reaction. How do I stop this? A: This is a common side reaction with Pd catalysts in the presence of water/base.

  • Fix 1: Degas solvents thoroughly (Oxygen is the culprit).

  • Fix 2: If oxidation persists, protect the aldehyde as a 1,3-dioxolane (using ethylene glycol/TsOH) before the coupling.[2] The acetal is stable to the basic Suzuki conditions and can be deprotected (HCl/THF) quantitatively afterwards.

Q: Why is the 7-position so hard to brominate directly? A: In 1,3-benzodioxole-5-carbaldehyde, the aldehyde is a meta-director, and the alkoxy (dioxole) ring is an ortho-para director.[1][2]

  • Position 6: Ortho to the aldehyde (activated by CHO? No, CHO deactivates). Wait—The alkoxy group at C4 activates C5 (blocked) and C7? No.

  • Correction: The alkoxy oxygen at position 3 activates position 6 (para) and position 4 (ortho). The alkoxy oxygen at position 1 activates position 4 (para) and position 7 (ortho).

  • However, the aldehyde at C5 strongly deactivates C4 and C6 (ortho) and C3a/7a (meta).[2]

  • Reality: The synergy of the directing groups typically favors C6 in electrophilic substitution because C7 is "sandwiched" between the ring oxygen and the bridgehead, often making it sterically less favorable than C6, or simply because the electronic vectors favor C6. Directed Lithiation (DoM) overrides this by coordinating the Lithium to the ring oxygen, placing the anion specifically at C4 or C7.

References

  • Molander, G. A., & Ellis, N. (2002).[2] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction."[6] Accounts of Chemical Research. Link[1]

  • Wallace, D. J., & Chen, C. (2005).[2] "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions." Tetrahedron Letters. (Demonstrates instability of free acid). Link[1]

  • Snieckus, V. (1990).[2] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews. (Foundational text for DoM strategy to access C7). Link[1]

  • Charette, A. B. (2010).[2] "Preparation of Potassium Cyclopropyltrifluoroborate." Encyclopedia of Reagents for Organic Synthesis. Link[1]

Sources

Optimization

Technical Support Center: Formylation of 1,3-Benzodioxoles

Topic: Troubleshooting Common Side Reactions & Process Optimization Ticket ID: BDO-CHO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The formylation of 1,3-benzodioxo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions & Process Optimization Ticket ID: BDO-CHO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The formylation of 1,3-benzodioxole (methylenedioxybenzene) to produce piperonal (3,4-methylenedioxybenzaldehyde) is a cornerstone reaction in the synthesis of fragrances, agrochemicals, and APIs (e.g., Tadalafil, MDMA precursors).[1]

While the benzodioxole ring is electron-rich and highly activated toward Electrophilic Aromatic Substitution (EAS), it possesses a critical structural weakness: the methylenedioxy (acetal) bridge. This bridge is acid-labile. The most common failure mode in this chemistry is not a lack of reactivity, but the destruction of the heterocycle by harsh Lewis acids or uncontrolled hydrolysis, resulting in catechols that rapidly oxidize to black tars.

This guide addresses the three most frequent support tickets we receive: ring cleavage, regioselectivity issues, and Vilsmeier-Haack optimization.

Module 1: The "Black Tar" Scenario (Ring Cleavage)

User Complaint

"I attempted a Friedel-Crafts formylation using AlCl3. The reaction mixture turned into a viscous black tar. Workup yielded only traces of product and a smell of phenol."

Root Cause Analysis

The 1,3-benzodioxole moiety is essentially a cyclic acetal. Strong, "hard" Lewis acids like Aluminum Chloride (


) or Boron Tribromide (

) coordinate strongly to the acetal oxygens. In the presence of any nucleophile (even the chloride ion from

), the ring snaps open.

Once opened, the resulting catechol is highly susceptible to oxidation, leading to quinones and polymerization (the "black tar").

The Solution: Lewis Acid Selection

You must match the "hardness" of the Lewis acid to the stability of the acetal.

Lewis AcidCompatibilityOutcome
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

INCOMPATIBLE Causes rapid ring opening (deprotection) to catechol.

Compatible Milder. Works well at

(Rieche Formylation).

Compatible Very mild. Good for sensitive substrates but slower.

Compatible Used in Vilsmeier-Haack.[2][3][4] Generally safe below

.
Mechanism of Failure (Visualization)

RingCleavage Substrate 1,3-Benzodioxole Complex Lewis Acid Complex (Coordination to Oxygen) Substrate->Complex Strong LA (AlCl3) Product Piperonal (Formylated Product) Substrate->Product Mild LA (TiCl4/POCl3) + Electrophile Cleaved Ring Opening (Phenolic Cation) Complex->Cleaved Nucleophilic Attack (Cl-) Tar Catechol -> Quinone -> TAR Cleaved->Tar Hydrolysis & Oxidation

Figure 1: The divergence between successful formylation and ring destruction based on Lewis Acid choice.

Module 2: Vilsmeier-Haack Optimization

User Complaint

"My Vilsmeier reaction (POCl3/DMF) has low yield (40-50%) and the product is difficult to crystallize."

Technical Diagnosis

The Vilsmeier-Haack is the standard industrial route for piperonal because it avoids heavy metal Lewis acids. However, two issues plague this protocol:

  • Thermal Instability: Heating >80°C promotes chlorination side reactions or ring degradation.

  • Incomplete Hydrolysis: The intermediate iminium salt is stable. If the quench is not acidic/basic enough or long enough, you lose product in the aqueous waste.

Optimized Protocol (Self-Validating)

Reagents:

  • 1,3-Benzodioxole (1.0 equiv)

  • 
     (1.2 equiv)
    
  • DMF (3.0 equiv, anhydrous)

Step-by-Step:

  • Reagent Formation (The Cold Start): Cool DMF to

    
    . Add 
    
    
    
    dropwise. Validation: The solution should turn pale yellow/orange and become viscous. If it turns black here, your DMF is wet.[5]
  • Addition: Add benzodioxole slowly, maintaining internal temp

    
    .
    
  • Heating: Warm to

    
     for 4 hours. Do not exceed 
    
    
    
    .
  • Hydrolysis (Critical Step): Pour the reaction mixture onto crushed ice. Adjust pH to ~5-6 with Sodium Acetate or NaOH. Stir for 2 hours at room temperature.

    • Why? The iminium salt (

      
      ) needs time to hydrolyze to the aldehyde. Quick extraction will leave the salt in the water layer.
      
  • Purification: Steam distillation is the "Gold Standard" for piperonal to remove tars.

Module 3: Regioselectivity (The 4- vs 5-Position)

User Complaint

"GC-MS shows a minor isomer (5-8%) with the same mass as the product. Is this the ortho-isomer?"

Analysis

Yes. The benzodioxole ring has two directing sites:

  • Position 5 (Para-like): Electronic favorite and sterically open.

  • Position 4 (Ortho-like): "Crowded" pocket between the ring fusion and the dioxole oxygen.

While the 5-position is heavily favored (>90%), highly reactive electrophiles (like the cation in Rieche formylation) or high temperatures can increase the 4-isomer.

Selectivity Data
MethodReagentsTemperature5-CHO : 4-CHO RatioNotes
Vilsmeier-Haack

/DMF

>95 : 5High selectivity due to bulky electrophile.
Rieche

/DCME

90 : 10Higher yield, but slightly lower selectivity.[6]
Duff Reaction Hexamine/TFARefluxVariableOften yields significant 4-isomer and tars.
Metallation n-BuLi/DMF

0 : 100 Reverses selectivity (Lithium directs to pos 4).
Troubleshooting Flowchart

Troubleshooting Start Problem Detected CheckColor Is the reaction black/tarry? Start->CheckColor CheckYield Is yield low (<50%)? CheckColor->CheckYield No YesTar Ring Cleavage. Switch from AlCl3 to TiCl4 or POCl3. Check solvent dryness. CheckColor->YesTar Yes CheckIso Isomer contamination? CheckYield->CheckIso No YesYield Incomplete Hydrolysis. Extend quench time (2h). Check POCl3 quality. CheckYield->YesYield Yes YesIso Regio-control Issue. Switch to Vilsmeier (Steric control). Avoid Lithiation. CheckIso->YesIso Yes

Figure 2: Diagnostic logic for formylation failures.

Module 4: The Rieche Formylation (High-Throughput Alternative)

If Vilsmeier yields are unsatisfactory, the Rieche Formylation is the modern alternative. It uses Dichloromethyl Methyl Ether (DCME) and


.[7][8] It is faster and often cleaner, provided moisture is excluded.

Critical Safety Note: DCME is a potential carcinogen (chlorinated ether). Handle in a fume hood.

Protocol:

  • Dissolve 1,3-benzodioxole in dry DCM (Dichloromethane).

  • Cool to

    
    .
    
  • Add

    
     (2.2 equiv) dropwise. Solution will turn dark red.
    
  • Add DCME (1.1 equiv) dropwise.

  • Stir at

    
     for 1 hour.
    
  • Quench: Pour onto ice water carefully (Exothermic!).

  • Result: Typically >90% yield of piperonal with no tar formation, as

    
     does not cleave the ring at 
    
    
    
    .

References

  • Vilsmeier-Haack Mechanism & Scope

    • Meth-Cohn, O., & Stanforth, S. P. (1991).[3] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis.

    • Reaction mechanism and application to activated arom
  • Rieche Formylation Protocol

    • García, O., et al. (2003).[7] o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961–4963.[7]

    • Demonstrates the safety of TiCl4 with oxygen
    • [7]

  • Ring Cleavage of Methylenedioxyarenes: Gerecke, M., et al. (1962). Cleavage of the methylenedioxy group. Chemical Berichte. Establishes the sensitivity of the acetal bridge to hard Lewis acids.
  • Piperonal Synthesis (Industrial Context)

Sources

Troubleshooting

Byproduct identification in Simmons-Smith cyclopropanation of safrole analogs

Ticket ID: SS-SAF-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Ticket" System Welcome to the technical support hub for the Simmons-Smith cyclopropanati...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SS-SAF-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Ticket" System

Welcome to the technical support hub for the Simmons-Smith cyclopropanation of electron-rich styrenyl systems. You are likely here because your reaction involving a safrole analog (1,3-benzodioxole derivative) has failed, resulting in low yields, ring-opened byproducts, or the dreaded "black tar" polymerization.

This guide treats your synthesis as a system with specific failure modes. We do not offer generic advice; we troubleshoot the specific interaction between the Furukawa reagent (


) and the acid-sensitive methylenedioxy bridge .

Module 1: The "Black Tar" & Polymerization

Symptom: The reaction mixture turns into a dark, viscous sludge (often purple/black) upon warming or workup. Yield is negligible.

Root Cause Analysis

Safrole analogs are electron-rich styrenes. While this makes them reactive toward the electrophilic zinc carbenoid, it also renders them highly susceptible to cationic polymerization .

  • The Culprit: The reaction generates

    
     as a byproduct.[1] 
    
    
    
    is a potent Lewis acid.
  • The Mechanism: In non-coordinating solvents (DCM, DCE),

    
     initiates the cationic polymerization of the styrenyl double bond.
    
  • The Iodine Factor: If your

    
     is degraded (brown/purple color), free iodine (
    
    
    
    ) acts as a radical initiator and oxidizer, compounding the decomposition.
Troubleshooting Protocol
  • Q: How do I neutralize the Lewis Acid in situ?

    • A: You must use a coordinating solvent or additive. The Charette Modification is the gold standard here. Add 1.0–2.0 equivalents of 1,2-dimethoxyethane (DME) relative to

      
      . DME chelates the 
      
      
      
      byproduct, attenuating its Lewis acidity without killing the carbenoid reactivity.
  • Q: My

    
     is pink. Can I use it? 
    
    • A: No. Free iodine inhibits the carbenoid formation. Wash impure

      
       with 10% 
      
      
      
      (aq), then water, dry over
      
      
      , and distill over copper turnings. Store in the dark over Cu wire.

Module 2: The "Broken Bridge" (Methylenedioxy Instability)

Symptom: The cyclopropane forms, but the methylenedioxy ring cleaves, yielding catechols or phenols (often visible as new polar spots on TLC that turn dark upon standing).

Root Cause Analysis

The methylenedioxy (acetal) bridge is stable to base but labile to strong Lewis acids (


) and Bronsted acids (generated during quench).
  • Pathway:

    
     coordinates to the acetal oxygen. A nucleophile (iodide or adventitious water) attacks the methylene carbon, opening the ring to a formate/phenol intermediate, which hydrolyzes to a catechol.
    
Troubleshooting Protocol
  • Q: How do I prevent ring opening during the reaction?

    • A: Maintain strictly anhydrous conditions. Water acts as the nucleophile that completes the hydrolysis. Use the DME additive mentioned in Module 1.

  • Q: The ring opens during workup. What am I doing wrong?

    • A: You are likely quenching with

      
       or 
      
      
      
      without removing the zinc salts first.
    • Fix: Quench with a basic solution (saturated

      
       or NaOH/EDTA solution). The EDTA/NaOH quench is superior as it sequesters Zinc into a water-soluble complex, preventing local acid pockets from forming as Zinc precipitates.
      

Module 3: Visualizing the Pathways

The following diagram illustrates the competition between the desired cyclopropanation and the two primary failure modes: Cationic Polymerization and Acetal Cleavage.

SimmonsSmithPathways Substrate Safrole Analog (Alkene + Acetal) Reagent Furukawa Reagent (EtZnCH2I) Substrate->Reagent Product Desired Cyclopropane Substrate->Product  Path A: Cyclopropanation Polymer Polymerized 'Tar' Substrate->Polymer  Path B: Cationic Polymerization Catechol Ring-Opened Catechol Substrate->Catechol  Path C: Acetal Hydrolysis ZnI2 Byproduct: ZnI2 (Lewis Acid) Reagent->ZnI2  Generates Reagent->Product ZnI2->Substrate  Attacks Alkene (Path B) ZnI2->Substrate  Attacks Acetal (Path C)

Figure 1: Mechanistic divergence in the Simmons-Smith reaction of safrole analogs. Path A is desired; Paths B and C are mediated by the Lewis acidic byproduct


.

Module 4: Optimized Protocol (Furukawa-Charette Modification)

This protocol is designed specifically to suppress


-mediated side reactions.
Reagents Table
ComponentRoleStoichiometryCritical Note
Safrole Analog Substrate1.0 equivDry by azeotropic distillation with toluene if unsure.

(1.0M in Hex)
Carbenoid Precursor2.5 equivPyrophoric. Handle under Argon/Nitrogen only.

Methylene Source5.0 equivMust be clear/straw colored. Distill if purple.
DME (Dimethoxyethane) Lewis Acid Scavenger2.5 equivCrucial additive. Stabilizes Zn species.
DCM (Dichloromethane) Solvent[0.2 M]Anhydrous.
Step-by-Step Methodology
  • System Prep: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under nitrogen flow.

  • Solvent & Zinc: Charge the flask with anhydrous DCM. Add the

    
     solution via syringe. Cool the mixture to -15°C  (ice/salt bath).
    
  • DME Addition: Slowly add neat DME (1,2-dimethoxyethane) via syringe. Stir for 10 minutes. Note: This pre-forms the Zn-DME complex.

  • Carbenoid Formation: Add

    
     dropwise over 20 minutes. A white precipitate may form (this is normal). Stir for 15 minutes at -15°C.
    
  • Substrate Addition: Dissolve the Safrole analog in a minimal amount of DCM and add it dropwise to the cold reaction mixture.

  • Reaction: Allow the mixture to warm slowly to room temperature (remove bath). Stir for 12–18 hours.

    • Monitor: Check TLC.[2] If the reaction stalls, do not add more reagents directly; the accumulation of salts will degrade the product.

  • The "Soft" Quench:

    • Cool the mixture back to 0°C.

    • Slowly add saturated aqueous

      
        (if product is stable) OR 10% NaOH/EDTA  (if acetal is highly sensitive).
      
    • Stir vigorously for 30 minutes until two clear layers form and the zinc salts are dissolved/suspended in the aqueous layer.

  • Workup: Separate layers. Extract aqueous layer 3x with DCM. Wash combined organics with saturated

    
    , then Brine.[2] Dry over 
    
    
    
    .

FAQ: Rapid Troubleshooting

Q: I see a new spot on TLC that runs slightly lower than my product. Is it the mono-cyclopropane?

  • A: If you are using a diallyl system, yes. If it is safrole (mono-alkene), this is likely the iodomethyl-zinc intermediate trapped by water (an alcohol) or the ring-opened catechol . Stain with

    
    ; if it turns green/black, you have opened the phenolic ring.
    

Q: Can I use the Zn-Cu couple instead of


? 
  • A: For safrole analogs, avoid it. The Zn-Cu couple requires heat to activate and is heterogeneous, leading to "hot spots" that favor polymerization of styrenes. The Furukawa (

    
    ) method is homogeneous and runs at lower temperatures.
    

Q: My yield is 40%. Where is the rest?

  • A: Check the baseline of your TLC. If there is a streak, your material polymerized. Increase the amount of DME or switch the solvent to pure DCE (1,2-dichloroethane) and run at -20°C for longer times.

References

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[3][4][5] Tetrahedron, 24(1), 53-58. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][3][5][6][7][8][9][10] Organic Reactions, 58, 1–415. Link

  • Lévesque, É., Goudreau, S. R., & Charette, A. B. (2014).[7] Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493. Link

  • Denmark, S. E., & Edwards, J. P. (1991). Carbenoid stereocontrol in the cyclopropanation of allylic alcohols with (iodomethyl)zinc reagents. The Journal of Organic Chemistry, 56(25), 6974–6981. Link

Sources

Optimization

Alternative catalysts for the synthesis of benzodioxole derivatives

Technical Support Center: Benzodioxole Synthesis Topic: Alternative Catalysts & Process Optimization for 1,3-Benzodioxole Formation Ticket ID: BZD-CAT-OPT-2024 Status: Open Support Tier: Level 3 (Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzodioxole Synthesis Topic: Alternative Catalysts & Process Optimization for 1,3-Benzodioxole Formation Ticket ID: BZD-CAT-OPT-2024 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: Beyond Standard Methodologies

User Query: "Standard methylenation using CuO/DMF is yielding inconsistent results and high waste. What are the scalable, high-efficiency alternative catalytic systems?"

Executive Summary: The synthesis of 1,3-benzodioxole (methylenedioxybenzene) via the methylenation of catechols is a cornerstone reaction in the production of pharmacophores like Tadalafil and Paroxetine. The traditional method—using Copper(II) Oxide (CuO) in dipolar aprotic solvents (DMF/DMSO) at high temperatures—suffers from "tarring" (polymerization), difficult catalyst recovery, and variable yields due to catechoxide oxidation.

This guide details two superior alternative catalytic protocols:

  • Phase Transfer Catalysis (PTC): For high-yield, low-temperature batch processing.

  • Magnetic Nanocatalysis (CuFe₂O₄): For recyclable, green chemistry applications.[1]

Module 1: Phase Transfer Catalysis (PTC)

System: Solid-Liquid or Liquid-Liquid Interfacial Catalysis Recommended Catalyst: Adogen 464 (Methyltrialkyl(C8-C10)ammonium chloride) or CTAB.

The Protocol: High-Yield Low-Temp Methylenation

Context: This method circumvents the need for anhydrous aprotic solvents by using a quaternary ammonium salt to shuttle the catechoxide dianion into the organic phase where it reacts with the methylene halide.

Reagents:

  • Substrate: Catechol (1.0 eq)

  • Reagent: Dibromomethane (1.5 eq) [Note: Preferred over Dichloromethane for higher reactivity without the iodide poisoning effect of Diiodomethane]

  • Base: NaOH (Solid or 50% aq. solution, 2.5 eq)

  • Catalyst: Adogen 464 (1-3 mol%)

  • Solvent: Dichloromethane (DCM) / Water system

Step-by-Step Workflow:

  • Inerting: Purge the reaction vessel with Nitrogen (N₂). Catechols oxidize rapidly in air under basic conditions (quinione formation), leading to dark tar.

  • Phase Preparation:

    • Aqueous: Dissolve NaOH in minimal water.

    • Organic: Dissolve Dibromomethane and Adogen 464 in DCM.

  • Addition Strategy (Critical): Heat the organic/catalyst mixture to reflux. Slowly add the Catechol/NaOH aqueous solution dropwise over 2 hours.

    • Why? Keeping the catechoxide concentration low in the organic phase prevents intermolecular dimerization (formation of dibenzo-1,4-dioxin derivatives).

  • Workup: Separate phases. Wash organic layer with dilute HCl (to remove unreacted amine/catechol) and Brine. Dry over MgSO₄.

Mechanistic Visualization (PTC Cycle)

PTC_Mechanism cluster_aqueous Aqueous Phase (Alkaline) cluster_interface Interface cluster_organic Organic Phase (DCM/CH2Br2) Cat_OH Catechol (Substrate) Dianion Catechoxide Dianion (C6H4O2)²⁻ Cat_OH->Dianion Deprotonation NaOH NaOH (Base) NaOH->Dianion IonPair [Q⁺₂ · Catechoxide²⁻] Lipophilic Ion Pair Dianion->IonPair Ion Exchange Q_Cl Q⁺Cl⁻ (Catalyst in Aq) Q_Cl->IonPair Product 1,3-Benzodioxole IonPair->Product SN2 Cyclization CH2Br2 CH2Br2 (Electrophile) CH2Br2->Product Q_Br Q⁺Br⁻ (Recycled Cat) Product->Q_Br Release Q_Br->Q_Cl Return to Aq

Caption: Mechanism of Phase Transfer Catalysis. The quaternary ammonium cation (Q+) shuttles the reactive catechoxide dianion across the interface, enabling reaction with the non-polar halide.

Module 2: Magnetic Nanocatalysis (Heterogeneous)

System: Recyclable Spinel Ferrites Recommended Catalyst: Copper Ferrite Nanoparticles (CuFe₂O₄ NPs)

The Protocol: Green & Recyclable

Context: Standard CuO catalysts suffer from sintering and surface area loss. CuFe₂O₄ NPs offer high surface area and superparamagnetism, allowing separation via an external magnet rather than filtration.[2]

Reagents:

  • Substrate: Catechol derivative[3]

  • Reagent: Dichloromethane (DCM) or Dibromomethane

  • Base: K₂CO₃ (Anhydrous)

  • Catalyst: CuFe₂O₄ NPs (10 mol%)[2]

  • Solvent: DMF or Ethanol/Water (Green alternative)

Step-by-Step Workflow:

  • Catalyst Activation: Sonicate CuFe₂O₄ NPs in the solvent for 15 mins to ensure dispersion (monodispersity is key for activity).

  • Reaction: Charge flask with Catechol, Base, and Reagent. Reflux at 80-100°C.

  • Magnetic Separation: Upon completion (TLC check), place a neodymium magnet against the flask wall. Decant the reaction mixture.

  • Recycling: Wash the retained catalyst with Ethanol and Acetone. Dry at 60°C.

    • Performance Note: Catalyst typically retains >90% activity for 5-6 cycles.

Troubleshooting Guide & FAQs

Diagnostic Decision Tree

Use this logic flow to diagnose low yields in your benzodioxole synthesis.

Troubleshooting Start Issue: Low Yield / Impurities Check_Color Is the reaction mixture dark black/tarry? Start->Check_Color Yes_Tar Yes (Tar Formation) Check_Color->Yes_Tar Oxidation No_Tar No (Clean but low conversion) Check_Color->No_Tar Action_Inert Action: Check N2 purge. Catechol is oxidizing to quinones. Yes_Tar->Action_Inert Check_Method Which Method? No_Tar->Check_Method Method_PTC PTC (Adogen/CTAB) Check_Method->Method_PTC Method_Nano Nano-CuFe2O4 Check_Method->Method_Nano Check_Stir Check Stirring Rate. Is vortex visible? Method_PTC->Check_Stir Action_RPM Action: Increase RPM >800. PTC is diffusion limited. Check_Stir->Action_RPM No Check_Water Check Water Volume. Is solution too dilute? Check_Stir->Check_Water Yes Action_Conc Action: Saturate aqueous phase with salt (Salting-out effect). Check_Water->Action_Conc Check_Agg Did catalyst clump? Method_Nano->Check_Agg Action_Sonic Action: Sonicate before use. Check solvent compatibility. Check_Agg->Action_Sonic Yes

Caption: Diagnostic flowchart for troubleshooting common yield-killing issues in benzodioxole synthesis.

Comparative Data: Catalyst Performance
ParameterStandard CuO/DMFPTC (Adogen 464)Nano-CuFe₂O₄
Reaction Temp 130-140°C40-80°C80-100°C
Yield (Typical) 40-55%75-90%85-92%
Reaction Time 4-6 Hours3-5 Hours1-3 Hours
Solvent DMF (Toxic, hard to remove)DCM/Water (Biphasic)Ethanol/Water or DMF
Workup Filtration/DistillationPhase SeparationMagnetic Decantation
Recyclability Poor (Sintering)Moderate (Extraction req.)Excellent (Magnetic)
Frequently Asked Questions (FAQs)

Q: Why is Dibromomethane preferred over Dichloromethane (DCM) in the PTC method? A: While DCM is cheaper, it is less reactive. To achieve ring closure with DCM, higher temperatures and pressures (sealed tube) are often required. Dibromomethane offers a "sweet spot": it is more reactive than DCM but avoids the catalyst poisoning associated with Diiodomethane (Iodide ions can displace the active quaternary ammonium species).

Q: I am seeing a "dimer" impurity (dibenzo-1,4-dioxin). How do I stop this? A: This occurs when a mono-alkylated catechol molecule reacts with another catechol molecule instead of closing the ring intramolecularly.

  • Fix: Ensure High Dilution of the catechol. Add the catechol/base solution slowly to the dihalomethane solution.[4] This ensures the concentration of free catechol is always lower than the dihalomethane, favoring the intramolecular ring closure.

Q: Can I use this for electron-deficient catechols (e.g., 3-nitro-catechol)? A: Yes, but reaction times will increase. For electron-deficient substrates, the Nano-CuFe₂O₄ system is often superior to PTC because the higher thermal energy (reflux in DMF) helps overcome the nucleophilic deactivation of the phenoxide oxygen.

References

  • Bonthrone, W., & Cornforth, J. W. (1969). The Methylenation of Catechols. Journal of the Chemical Society C: Organic, 1202-1204. Link

    • Foundational text on the mechanism of c
  • Bashall, A. P., & Collins, J. F. (1975). A Convenient, High-Yielding Method for the Methylenation of Catechols.[4] Tetrahedron Letters, 16(40), 3489-3490. Link

    • Establishes the Adogen 464/Dibromomethane PTC protocol.
  • Dandia, A., et al. (2013).[5] CuFe₂O₄ nanoparticles as a highly efficient and magnetically recoverable catalyst.[1][2][5][6] RSC Advances, 3, 2924-2934. Link

    • Source for the synthesis and application of magnetic copper ferrite nanoparticles.[1]

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Link

    • Core theoretical grounding for the PTC mechanism diagrams.
  • Tomar, R., et al. (2024).[7] Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Journal of Molecular Liquids. Link

    • Recent application of benzodioxole deriv

Sources

Troubleshooting

Safe handling and storage procedures for 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde

Status: Active | Role: Senior Application Scientist | Ref ID: TS-CBZ-07[1] Executive Summary You are likely working with 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde as a high-value intermediate for the synthesis of epi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Role: Senior Application Scientist | Ref ID: TS-CBZ-07[1]

Executive Summary

You are likely working with 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde as a high-value intermediate for the synthesis of epigenetic modulators (specifically EZH1/EZH2 inhibitors) or kinase inhibitors.[1][2]

Unlike simple benzaldehydes, this molecule combines three distinct reactive motifs: the aldehyde (oxidation-prone), the benzodioxole ring (acid-sensitive), and the cyclopropyl group (metabolically stable but sterically demanding).[1] This guide deviates from standard SDS templates to address the specific stability challenges inherent to this scaffold.

Part 1: Compound Profile & Critical Characteristics[3][4]
FeatureTechnical SpecificationExperimental Implication
Functional Class Substituted BenzaldehydeHigh Oxidation Risk: Spontaneously converts to carboxylic acid upon air exposure.[1]
Core Scaffold 1,3-Benzodioxole (Piperonal derivative)Acid Sensitivity: Strong Lewis acids (e.g., BBr3, AlCl3) may cleave the dioxole ring to a catechol.
7-Substituent CyclopropylLipophilicity: Significantly more non-polar than methyl/ethyl analogs.[1] Requires adjusted solvent systems for chromatography.
Appearance Solid (White to pale yellow)Color Change indicator: Deep yellow or orange discoloration indicates oxidation or polymerization.[1]
Storage Class Air/Light Sensitive, ColdStore at -20°C under Argon/Nitrogen .
Part 2: Storage & Handling Protocols
Protocol A: The "Zero-Headspace" Storage System

Rationale: Aldehydes undergo autoxidation via a radical chain mechanism initiated by light and oxygen. The cyclopropyl group adds electron density, potentially accelerating this process compared to unsubstituted benzaldehydes.[1]

  • Receipt & Inspection:

    • Upon arrival, inspect the vial. If the solid appears "crusty" or has a sharp, acidic odor (resembling vinegar/benzoic acid), perform a ¹H-NMR immediately to quantify the carboxylic acid impurity (look for a broad singlet >10 ppm).[1]

  • Aliquot Strategy:

    • Do not store the bulk container at 4°C if you plan to access it frequently. Repeated condensation cycles introduce moisture.

    • Action: In a glovebox or under a cone of Nitrogen, divide the material into single-use aliquots (e.g., 50mg or 100mg vials).

  • The Inert Seal:

    • Flush each vial with Argon (heavier than air) rather than Nitrogen for optimal protection.[1]

    • Seal with Parafilm under the cap if using screw caps, or use crimped septa for long-term banking.

    • Store at -20°C .

Protocol B: Reaction Setup (Minimizing Side Reactions)

Rationale: The benzodioxole ring is susceptible to electrophilic attack. Avoid conditions that generate strong electrophiles unless intended.

  • Solvent Choice:

    • Avoid protic solvents (MeOH/EtOH) for long-term storage of stock solutions, as acetal formation can occur slowly if trace acid is present.[1]

    • Preferred: Anhydrous DCM, THF, or Toluene.

  • Reagent Addition:

    • If performing reductive amination (common for this scaffold in EZH2 inhibitor synthesis), add the reducing agent (e.g., NaBH(OAc)₃) after imine formation is confirmed to prevent direct reduction of the aldehyde to the alcohol.[1]

Part 3: Troubleshooting & FAQs
Q1: My white solid has turned yellow and sticky. Is it usable?

Diagnosis: Autoxidation. The yellow color typically indicates the formation of the carboxylic acid derivative (7-cyclopropyl-1,3-benzodioxole-5-carboxylic acid) and potentially some oligomers.[1]

  • Solution:

    • Minor Yellowing: Purify via a short silica plug (flash chromatography).[1] The carboxylic acid is much more polar and will stick to the silica while the aldehyde elutes with non-polar solvents (e.g., 10-20% EtOAc/Hexanes).[1]

    • Sticky/Gummy: Recrystallization is risky due to loss of material. Perform a chemically selective extraction: Dissolve in Et₂O, wash rapidly with sat. NaHCO₃ (removes the acid), dry over MgSO₄, and concentrate.

Q2: I see a new spot on TLC after leaving the compound in CDCl₃ overnight.

Diagnosis: Acid-catalyzed decomposition. Chloroform (CDCl₃) often contains trace HCl, which can be detrimental to the benzodioxole ring or catalyze acetal formation.[1]

  • Solution:

    • Always filter CDCl₃ through basic alumina before use or use CDCl₃ stored over silver foil/K₂CO₃.

    • For banking NMR data, use DMSO-d₆ or Acetone-d₆ , which are generally less acidic and more stable for this compound class.[1]

Q3: The solubility is lower than expected in Methanol.

Diagnosis: Cyclopropyl Lipophilicity. The cyclopropyl group significantly increases the logP (lipophilicity) compared to a methyl group.

  • Solution:

    • Switch to THF or DCM for reactions.

    • If methanol is required (e.g., for NaBH₄ reduction), use a co-solvent mixture like THF:MeOH (1:1) to ensure homogeneity before adding the reducing agent.[1]

Q4: Can I use strong Lewis acids (BBr₃) to deprotect other groups on my molecule?

Diagnosis: Chemoselectivity Risk.[1] Warning: BBr₃ is the standard reagent for cleaving methylenedioxy (benzodioxole) rings to catechols.

  • Solution:

    • If you need to deprotect a methoxy group elsewhere in the presence of this scaffold, BBr₃ will likely destroy the benzodioxole ring.

    • Alternative: Use milder reagents like BCl₃ at -78°C or thiolate-based deprotection (e.g., EtSNa in DMF), though optimization will be required.[1]

Part 4: Visualizations (Pathways & Workflows)
Figure 1: Stability & Degradation Logic

Caption: Pathways showing oxidation risks (air) and ring-opening risks (acid) specific to the cyclopropyl-benzodioxole scaffold.[1]

G Compound 7-Cyclopropyl-1,3- benzodioxole-5-carbaldehyde Oxidation Oxidation (Air/Light) Compound->Oxidation O2 / UV Light Acid Strong Acid (HCl/BBr3) Compound->Acid H+ or Lewis Acid CarboxAcid Carboxylic Acid (Impurity A) Oxidation->CarboxAcid Radical Chain Mechanism Catechol Catechol Aldehyde (Ring Cleavage) Acid->Catechol Dioxole Cleavage (High Risk) Acetal Acetal/Hemiacetal (In MeOH/EtOH) Acid->Acetal In Alcohol Solvents

[1]

Figure 2: Recommended Handling Workflow

Caption: Step-by-step decision tree for receipt, QC, and storage to maximize shelf-life.

Workflow Start Receipt of Compound Inspection Visual Inspection: White vs. Yellow? Start->Inspection Yellow Yellow/Crusty Inspection->Yellow Discolored White White/Crystalline Inspection->White Intact Purify Purify: Silica Plug (Remove Acid) Yellow->Purify QC QC: 1H-NMR (DMSO-d6) Check -CHO peak (~10ppm) White->QC Purify->QC Aliquot Aliquot under Argon (Avoid freeze-thaw) QC->Aliquot Purity >95% Store Store at -20°C Dark / Inert Gas Aliquot->Store

References
  • Patent Context for 7-Cyclopropyl-1,3-benzodioxole derivatives

    • Title: 1,3-Benzodioxole derivative and use thereof (EZH1/EZH2 Inhibitors).[1][2]

    • Source: Daiichi Sankyo Company, Limited. (2015).[1][3] World Intellectual Property Organization (WO2015141616A1).[1]

    • URL
  • General Reactivity of Benzodioxoles

    • Title: Cleavage of the Methylenedioxy Group (Review of stability against Lewis Acids).
    • Source:Chemical Reviews (via NIH/PubMed context on catechol protection).[1]

    • URL:[Link][1]

  • Aldehyde Storage & Oxidation

    • Title: Purification of Laboratory Chemicals (Standard procedures for benzaldehydes).[1]

    • Source: Armarego, W. L. F. (2017).[1] Butterworth-Heinemann.[1]

    • URL:[Link][1]

  • Cyclopropyl Group Properties in Drug Design

    • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4][5]

    • Source:Journal of Medicinal Chemistry (2016).[5]

    • URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation &amp; Characterization of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde

Here is the comprehensive technical guide for the mass spectrometry characterization of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde . Executive Summary & Molecule Profile Target Analyte: 7-Cyclopropyl-1,3-benzodioxole-...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide for the mass spectrometry characterization of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde .

Executive Summary & Molecule Profile

Target Analyte: 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde Molecular Formula:


Exact Mass:  190.0630 Da
Context:  This compound represents a specialized scaffold in medicinal chemistry, combining the lipophilic, metabolically stable cyclopropyl group with the electron-rich benzodioxole moiety. It is frequently encountered as a key intermediate in the synthesis of phosphodiesterase (PDE) inhibitors and other anti-inflammatory agents.

This guide provides a comparative analysis of ionization behaviors and defines the specific fragmentation signatures required to distinguish this molecule from structural analogs like Piperonal (1,3-benzodioxole-5-carbaldehyde) or non-formylated cyclopropyl derivatives.

Comparative Analysis: Ionization Techniques & Diagnostic Specificity

To ensure robust detection, we compare the "performance" of two primary ionization modes. Here, performance is defined by Structural Information Yield (ability to elucidate structure) and Molecular Ion Stability (ability to confirm mass).

Table 1: Ionization Mode Performance Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Recommendation
Energy Regime Hard (70 eV)Soft (Thermal/Electric Field)Use EI for structural ID; ESI for purity checks.
Molecular Ion (

)
Moderate Intensity (

190)
High Intensity (

191)
ESI is superior for quantitation.
Fragmentation Extensive (Fingerprint rich)Minimal (Requires MS/MS)EI provides the "fingerprint" for library matching.
Key Diagnostic Distinctive loss of cyclopropyl radical (

149)
Adduct formation (

,

)
EI resolves the cyclopropyl vs. propyl isomer ambiguity.
Comparative "Alternative" Analysis: Distinguishing from Analogs

A critical challenge in drug development is distinguishing the target from its metabolic precursors or byproducts.

  • Vs. Piperonal (

    
    , MW 150):  Piperonal lacks the cyclopropyl group. In EI, Piperonal shows a base peak at 
    
    
    
    149 (M-1). The target molecule (
    
    
    190) will produce a fragment at
    
    
    149 only after losing the cyclopropyl group, creating a "convergence point" in the spectra that must be carefully analyzed to avoid misidentification.
  • Vs. Propyl Isomers: The cyclopropyl group is rigid. Isomeric propyl-benzodioxoles will exhibit a characteristic McLafferty rearrangement or ethylene loss (

    
    ) that differs kinetically from the cyclopropyl ring opening, allowing differentiation based on the ratio of 
    
    
    
    161 to
    
    
    149.

Fragmentation Mechanics & Signaling Pathways

The mass spectral signature of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde is governed by three competing mechanistic pathways.

Pathway A: The Aldehyde "Alpha-Cleavage" (Dominant)

Like most aromatic aldehydes, the carbonyl hydrogen is labile.

  • Ionization: Formation of radical cation

    
     at 
    
    
    
    190.
  • 
    -Cleavage:  Loss of Hydrogen radical (
    
    
    
    ) to form the acylium ion (
    
    
    189).
  • Decarbonylation: Subsequent loss of Carbon Monoxide (CO, 28 Da) leads to the phenyl cation (

    
     161).
    
Pathway B: Cyclopropyl Ring Dynamics (Diagnostic)

The cyclopropyl group at position 7 is the unique identifier.

  • Radical Loss: Direct cleavage of the cyclopropyl radical (

    
    , 41 Da) from the molecular ion yields the benzodioxole cation at 
    
    
    
    149.
  • Ring Opening: Under high energy, the cyclopropyl ring may open to form a propyl-cation intermediate, which then undergoes ethylene elimination (

    
    ).
    
Pathway C: Benzodioxole Decomposition

Characteristic of the methylenedioxy moiety.

  • Loss of formaldehyde (

    
    ) or CO/H from the dioxole ring, usually observed in the lower mass region (
    
    
    
    < 130).
Visualization of Fragmentation Pathways[1][2]

MassSpecFragmentation M_Ion Molecular Ion (M+) m/z 190 [C11H10O3]+. M_minus_H Acylium Ion m/z 189 (M - H) M_Ion->M_minus_H - H• (Alpha Cleavage) M_minus_Cyclo Benzodioxole Cation m/z 149 (M - C3H5) M_Ion->M_minus_Cyclo - C3H5• (Cyclopropyl Loss) M_minus_CHO Aryl Cation m/z 161 (M - CHO) M_minus_H->M_minus_CHO - CO (Decarbonylation) Deep_Frag Catechol Ion m/z 121 (Loss of CH2O/CO) M_minus_CHO->Deep_Frag - C3H4 (Ring degradation) M_minus_Cyclo->Deep_Frag - CO / - CH2O

Figure 1: Mechanistic fragmentation tree for 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde under 70 eV Electron Ionization.

Experimental Protocol: Self-Validating GC-MS Method

To replicate these results and validate the compound's identity, follow this "Trustworthiness" protocol. This method includes a built-in system suitability test using Piperonal.

Reagents & Standards
  • Analyte: 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde (>98% purity).

  • Internal Standard (IS): Piperonal (1,3-benzodioxole-5-carbaldehyde).[1]

  • Solvent: HPLC-grade Ethyl Acetate or Dichloromethane (DCM).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of target analyte in 10 mL of DCM (100 ppm stock).

    • Prepare a separate 100 ppm stock of Piperonal (IS).

    • System Suitability Mix: Combine 100 µL of Analyte stock + 100 µL of IS stock + 800 µL DCM.

  • GC-MS Parameters (Agilent 7890/5977 or equivalent):

    • Column: HP-5MS UI (30m x 0.25mm x 0.25µm).

    • Inlet: Split mode (20:1), 250°C.

    • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

    • Oven Program:

      • Initial: 60°C (hold 1 min).

      • Ramp: 20°C/min to 280°C.

      • Final: 280°C (hold 3 min).

    • MS Source: Electron Ionization (EI), 70 eV, 230°C.

    • Scan Range:

      
       40 – 350.
      
  • Data Validation (The "Self-Check"):

    • Check 1 (Retention Time): The target molecule (MW 190) is heavier and more lipophilic than Piperonal (MW 150). The target must elute significantly later than Piperonal. If they co-elute, the cyclopropyl group is likely absent or the column is compromised.

    • Check 2 (Base Peak Confirmation):

      • Piperonal Spectrum: Base peak should be

        
         149 or 150.
        
      • Target Spectrum: Look for

        
         190 (
        
        
        
        ) and
        
        
        161 (
        
        
        ).
    • Check 3 (The Delta): Calculate the mass difference between the molecular ion and the first major fragment. If

      
       (CHO), the aldehyde is intact. If 
      
      
      
      (
      
      
      ), the cyclopropyl is labile.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Piperonal (1,3-Benzodioxole-5-carboxaldehyde). NIST Chemistry WebBook, SRD 69. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Mechanisms of cyclopropyl radical loss).
  • Schmidt, B., et al. (2013). Fragmentation patterns of benzodioxole derivatives in electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

Comparative

Reactivity comparison of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde vs piperonal

[1] Executive Summary This guide provides a technical analysis comparing Piperonal (3,4-methylenedioxybenzaldehyde) with its 7-substituted analog, 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde (hereafter referred to as 7...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical analysis comparing Piperonal (3,4-methylenedioxybenzaldehyde) with its 7-substituted analog, 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde (hereafter referred to as 7-CP-Piperonal ).[1]

While Piperonal is a ubiquitous building block in fragrance and pharmaceutical synthesis (e.g., Tadalafil), 7-CP-Piperonal represents a specialized scaffold used primarily to modulate lipophilicity and block metabolic hotspots in drug candidates.[1] The introduction of the cyclopropyl group at the 7-position—meta to the aldehyde and ortho to the dioxole bridge—fundamentally alters the steric and electronic landscape of the molecule, requiring modified experimental protocols for optimal reactivity.[1]

Structural & Electronic Profile

The reactivity divergence between these two molecules stems from the electronic donation and steric bulk of the cyclopropyl moiety.[1]

Comparative Properties Table
FeaturePiperonal7-CP-PiperonalImpact on Reactivity
Structure Unsubstituted at C7Cyclopropyl group at C7Steric Shielding: C7 substituent crowds the C6 position and the dioxole oxygen.[1][2]
Electronic Effect Electron-rich (Dioxole donor)Enhanced Electron-rich (+I, +M from Cyclopropyl)Nucleophilicity: 7-CP analog is more electron-rich; Aldehyde is slightly less electrophilic.[1]
Lipophilicity (cLogP) ~1.2~2.3Solubility: 7-CP analog requires non-polar solvents (DCM, Toluene) vs. alcohols.[1]
Metabolic Stability Susceptible to hydroxylation at C7/C6C7 blocked; C6 hinderedDesign Utility: 7-CP extends half-life by blocking P450 sites.[1]
Acid Stability Moderate (Acetal cleavage < pH 1)Lower (Cyclopropyl ring opening < pH 2)Protocol Constraint: Avoid strong Lewis acids (e.g., AlCl₃) with 7-CP.[1]
Electronic Mechanism Analysis

The cyclopropyl group is not merely an alkyl substituent; it possesses significant


-character (Walsh orbitals) capable of hyperconjugation.[1]
  • Piperonal: The aldehyde is activated for nucleophilic attack, while the aromatic ring is activated for electrophilic substitution at C6 (ortho to the aldehyde and para to the dioxole oxygen).[1]

  • 7-CP-Piperonal: The cyclopropyl group at C7 acts as a

    
    -donor.[1] This increases electron density in the ring, theoretically making the aldehyde oxygen more basic but the carbonyl carbon less electrophilic due to increased resonance stabilization.[1]
    

Chemical Reactivity Analysis

A. Nucleophilic Addition to Aldehyde (e.g., Reductive Amination, Grignard)[1]
  • Piperonal: Reacts rapidly with amines and organometallics.[1] Standard conditions (MeOH, RT) suffice.[1]

  • 7-CP-Piperonal: The C7-cyclopropyl group exerts a "buttressing effect" on the dioxole ring, which may subtly alter the conformation of the aldehyde at C5.[1] More importantly, the increased electron density reduces the electrophilicity of the carbonyl carbon.[1]

    • Recommendation: Use stronger Lewis acid catalysts (e.g., Ti(OiPr)₄) for imine formation, or elevate temperatures slightly (40°C).[1]

B. Oxidation (Aldehyde Carboxylic Acid)[1][3]
  • Piperonal: Readily oxidized by KMnO₄ or Jones Reagent.[1]

  • 7-CP-Piperonal: The cyclopropyl ring is sensitive to radical oxidation and strong acids.[1]

    • Critical Protocol: Avoid Jones Reagent (Cr(VI)/H₂SO₄) as it risks opening the cyclopropyl ring.[1]

    • Preferred Method:Pinnick Oxidation (NaClO₂, NaH₂PO₄) or Silver Oxide (Ag₂O) oxidation.[1] These mild conditions preserve the strained cyclopropyl ring.[1]

C. Electrophilic Aromatic Substitution (EAS)[1]
  • Piperonal: Nitration/Bromination occurs exclusively at C6 (para to the dioxole oxygen, ortho to the aldehyde).[1]

  • 7-CP-Piperonal:

    • The C7 position is blocked.[1]

    • The C6 position is now flanked by the Aldehyde (C5) and the Cyclopropyl group (C7).[1] This creates a sterically congested "1,2,3-trisubstituted" pocket .[1]

    • Outcome: EAS reactions (e.g., bromination) at C6 are significantly slower and lower yielding compared to Piperonal.[1] Competitive ipso-substitution or ring-opening side reactions may occur.[1]

Experimental Protocols

Protocol 1: Synthesis of 7-CP-Piperonal via Suzuki Coupling

Context: Unlike Piperonal (commercially bulk), 7-CP-Piperonal is often synthesized from 7-bromopiperonal.[1]

Reagents:

  • 7-Bromopiperonal (1.0 eq)[1]

  • Cyclopropylboronic acid (1.5 eq)[1]

  • Pd(dppf)Cl₂ (0.05 eq)[1]

  • K₃PO₄ (3.0 eq)[1]

  • Solvent: Toluene/Water (10:1)[1]

Step-by-Step:

  • Degassing: Charge reaction vessel with toluene/water and sparge with Argon for 15 mins. (Critical: Oxygen poisons Pd catalyst and promotes homocoupling).[1]

  • Addition: Add 7-bromopiperonal, cyclopropylboronic acid, and base. Add catalyst last.[1]

  • Reaction: Heat to 90°C for 12 hours.

    • Note: Monitor via HPLC.[1] If conversion stalls, add fresh boronic acid (cyclopropylboronic acid is prone to protodeboronation).[1]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1]

  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes). 7-CP-Piperonal elutes after the bromo-starting material due to increased polarity of the

    
    -system interaction.[1]
    
Protocol 2: Mild Oxidation (Pinnick) for 7-CP-Piperonal

Context: Converts aldehyde to acid without damaging the cyclopropyl ring.[1]

  • Dissolve 7-CP-Piperonal (1 mmol) in t-BuOH (10 mL) and 2-methyl-2-butene (scavenger, 5 mL).

  • Add solution of NaClO₂ (1.5 mmol) and NaH₂PO₄ (1.5 mmol) in water (2 mL) dropwise at 0°C.

  • Stir at RT for 4 hours.

  • Result: Yields 7-cyclopropyl-1,3-benzodioxole-5-carboxylic acid (>90% yield) with intact cyclopropyl ring.[1]

Visualizing the Reactivity Logic

The following diagram illustrates the divergent reactivity pathways and the "Safe Zone" for processing the 7-CP analog.

ReactivityComparison Piperonal Piperonal (Standard) Oxidation Oxidation Condition Piperonal->Oxidation KMnO4 / Jones EAS Electrophilic Subst. (Nitration/Bromination) Piperonal->EAS CP_Piperonal 7-CP-Piperonal (Cyclopropyl Analog) CP_Piperonal->Oxidation Strong Acid (Jones) CP_Piperonal->EAS Safe_Ox Intact Cyclopropyl Acid (via Pinnick) CP_Piperonal->Safe_Ox Mild (Pinnick/Ag2O) Acid_Product Piperonylic Acid (High Yield) Oxidation->Acid_Product Ring_Open Ring Opening/Degradation (Failure) Oxidation->Ring_Open Avoid Sub_Product 6-Substituted Product (Fast) EAS->Sub_Product Steric_Fail Low Yield / Side Products (Steric Hindrance at C6) EAS->Steric_Fail Blocked C7, Crowded C6

Caption: Decision tree comparing oxidation and substitution pathways. Green paths indicate viable protocols; red paths indicate stability risks specific to the 7-cyclopropyl analog.[1]

References

  • Micale, N., et al. (2002).[1][2] Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(11), 853-859.[1][2] [Link]

  • Lennartz, C., et al. (2022).[1] Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Journal of Flow Chemistry. [Link]

  • Safrole.com. (2024).[1] Piperonal Properties, Reactions and Applications. [Link]

  • ChemSrc. (2025).[1] 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde CAS Data. [Link][1][3]

Sources

Validation

Comparative Guide: Alternative Reagents for the Cyclopropanation of Aromatic Compounds

Executive Summary The cyclopropanation of aromatic rings (Buchner reaction) is a powerful dearomatization strategy that grants access to norcaradienes and cycloheptatrienes—scaffolds increasingly valued in fragment-based...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropanation of aromatic rings (Buchner reaction) is a powerful dearomatization strategy that grants access to norcaradienes and cycloheptatrienes—scaffolds increasingly valued in fragment-based drug discovery (FBDD).

Historically, this transformation has been monopolized by Rhodium(II) catalysis utilizing diazo compounds . While effective, this "gold standard" suffers from significant drawbacks: the explosive nature of diazo precursors, high cost of noble metals, and difficulty in controlling regioselectivity on substituted arenes.

This guide evaluates the transition toward Donor-Acceptor (D-A) Carbenes , Gold(I) Non-Diazo Activation , and Engineered Biocatalysis . We provide a technical comparison of these methods against the Rhodium benchmark, focusing on safety profile, stereocontrol, and scalability.

Mechanistic Landscape: The Norcaradiene Equilibrium

Understanding the substrate dynamics is critical before selecting a reagent. The reaction proceeds via the addition of a metal-carbene to the arene


-system. The immediate product, a Norcaradiene (NCD) , often undergoes electrocyclic ring expansion to a Cycloheptatriene (CHT) .

The stability of the NCD vs. CHT is dictated by the electronic nature of the substituents. Electron-withdrawing groups (EWG) at the C7 position stabilize the norcaradiene form (the cyclopropane), while electron-donating groups favor the ring-expanded cycloheptatriene.

BuchnerMechanism cluster_stability Stability Factors Precursor Carbene Precursor (Diazo or Propargyl) MetalCarbene Metal-Carbene Intermediate [M]=C Precursor->MetalCarbene Activation Transition Transition State (Stepwise or Concerted) MetalCarbene->Transition + Arene Arene Arene Substrate Arene->Transition NCD Norcaradiene (NCD) (Bicyclic) Transition->NCD Cyclopropanation NCD->NCD Stabilized by C7-EWG CHT Cycloheptatriene (CHT) (Ring Expanded) NCD->CHT Electrocyclic Expansion (Fast) CHT->CHT Favored by Sterics/EDG

Figure 1: The mechanistic flow of the Buchner reaction. The choice of reagent (carbene source) dictates the energy barrier of the initial activation step.

Comparative Technical Analysis

A. The Benchmark: Rhodium(II) Carboxylates
  • Reagents: Rh2(esp)2, Rh2(DOSP)4 + Aryl/Vinyl Diazoacetates.

  • Mechanism: Decomposition of diazo compounds to generate transient Rh-carbenes.

  • Performance: High Turnover Numbers (TON > 1000). The use of Donor-Acceptor (D-A) carbenes (e.g.,

    
    -nitrophenyl diazoacetate) significantly improves enantioselectivity (>90% ee) by stabilizing the carbene intermediate and preventing homocoupling.
    
  • Limitation: Requires handling potentially explosive diazo compounds.[1] Regioselectivity on substituted benzenes is often poor (statistical mixtures).

B. The Safety Alternative: Gold(I) Catalysis (Non-Diazo)
  • Reagents: Cationic Au(I) complexes (e.g., IPrAuCl/AgSbF6) + Propargylic Esters .

  • Mechanism: 1,2-Acyloxy migration (Rautenstrauch rearrangement) generates a gold carbene in situ without nitrogen extrusion.

  • Performance: Excellent for electron-rich arenes. The mechanism is distinct from Rh, often favoring the norcaradiene product or unique ring-expanded isomers that Rh cannot access.

  • Safety: Eliminates explosion hazards associated with diazoalkanes.[2]

C. The Selectivity Frontier: Engineered Biocatalysis (P450)
  • Reagents: Engineered Cytochrome P450 (P411 variants) + Diazoesters.

  • Mechanism: Heme-iron carbene transfer. Directed evolution creates a chiral pocket that dictates orientation.

  • Performance: Unmatched enantioselectivity (>99% ee) and the unique ability to cyclopropanate unactivated arenes.

  • Scalability: Limited by substrate concentration (often requires co-solvents) but operates in water at ambient temperature.

Performance Metrics Comparison

The following table synthesizes data from key literature sources (Davies, Echavarren, Arnold) to provide a direct comparison of these methodologies.

FeatureRhodium(II) (Benchmark) Gold(I) (Non-Diazo) Biocatalysis (P450)
Carbene Source Diazoacetates (Hazardous)Propargylic Esters (Stable)Diazoacetates (in situ)
Catalyst Cost High (Noble Metal)High (Noble Metal)Low (Fermentation)
Typical Yield 70–95%60–85%50–80%
Enantioselectivity (ee) 80–95% (Ligand Dependent)< 10% (Typically Racemic)*> 99% (Evolvable)
Regioselectivity Poor (Steric control only)Moderate (Electronic control)Excellent (Active Site control)
Scalability Medium (Heat management)High (Safe precursors)Medium (Volumetric productivity)
Primary Reference Nature2000 , 403, 984 [1]Angew. Chem.2009 , 48, 2529 [2]Science2013 , 339, 307 [3]

*Note: Chiral gold catalysts exist but are less developed for intermolecular Buchner reactions than Rh.

Experimental Protocols

Protocol A: Gold(I)-Catalyzed Non-Diazo Cyclopropanation

Best for: Safety-critical scale-ups and electron-rich arenes.

Reagents:

  • Substrate: 1,3,5-Trimethoxybenzene (1.0 equiv)

  • Precursor: Propargyl ester (1.2 equiv)

  • Catalyst: [IPrAu(NCPh)]SbF6 (5 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous

Workflow:

  • Preparation: In a flame-dried Schlenk tube under Argon, dissolve the gold catalyst (5 mol%) in anhydrous DCM (0.1 M relative to substrate).

  • Addition: Add the arene substrate followed by the propargyl ester.

  • Reaction: Stir at room temperature for 4–12 hours. The reaction color typically shifts from pale yellow to deep orange/brown.

  • Monitoring: Monitor by TLC/LCMS for the disappearance of the propargyl ester.

  • Workup: Filter through a short pad of silica gel to remove the gold catalyst. Concentrate in vacuo.

  • Purification: Isolate the cycloheptatriene derivative via flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Enzymatic Cyclopropanation (Whole Cell)

Best for: High-value chiral intermediates requiring >99% ee.

Reagents:

  • Biocatalyst: E. coli expressing P411-C10 variant (OD600 = 30)

  • Substrate: Styrene or Arene derivative (10 mM)

  • Reagent: Ethyl diazoacetate (EDA) (10 mM)

  • Buffer: M9-N buffer (pH 7.4) with 1% Glucose

Workflow:

  • Expression: Grow E. coli cells expressing the P450 variant. Resuspend pellets in M9-N buffer to OD600 ~30.

  • Degassing: Sparge the cell suspension with Nitrogen for 15 minutes (reaction is anaerobic to prevent iron oxidation).

  • Initiation: Transfer to an anaerobic chamber or sealed vial. Add the arene substrate (dissolved in minimal EtOH/DMSO).

  • Addition: Add EDA slowly (or via syringe pump) to prevent enzyme toxicity.

  • Incubation: Shake at room temperature for 12 hours.

  • Extraction: Lyse cells (sonication) and extract with ethyl acetate.

  • Analysis: Determine ee% via Chiral GC/HPLC.

Decision Matrix: Selecting the Right Reagent

Use this logic flow to determine the optimal reagent for your specific aromatic substrate.

DecisionMatrix Start Start: Substrate Analysis SafetyCheck Is Diazo Usage Permitted? Start->SafetyCheck Chirality Is Enantiopurity Critical? SafetyCheck->Chirality Yes UseGold USE GOLD (Au) (Propargyl Esters) Safe, Scalable SafetyCheck->UseGold No (Safety First) SubstrateType Substrate Electronic Type Chirality->SubstrateType No / Moderate UseEnzyme USE BIOCATALYSIS (P450 Variants) >99% ee, Green Chirality->UseEnzyme Yes (>98% ee required) UseRh USE RHODIUM (Rh) (D-A Carbenes) High Yield, Broad Scope SubstrateType->UseRh Electron-Poor / Neutral UseCu USE COPPER (Cu) (Commodity) Low Cost, Lower Selectivity SubstrateType->UseCu Simple Benzene / Cost-Driven

Figure 2: Decision matrix for reagent selection based on safety, stereochemistry, and substrate electronics.

References

  • Davies, H. M. L., et al. (2000). "Catalytic asymmetric synthesis of diarylmethyl silanes and their oxidation to chiral diarylmethanols." Nature, 403, 984.

  • Zhang, L., et al. (2009). "Gold-Catalyzed Cyclopropanation of Alkenes with Propargyl Esters." Angewandte Chemie International Edition, 48, 2529.

  • Arnold, F. H., et al. (2013).[3] "Olefin Cyclopropanation via Carbene Transfer Catalyzed by Engineered Cytochrome P450 Enzymes." Science, 339, 307.[3][4] [4]

  • Maguire, A. R., et al. (2014).[5] "Catalyst and substituent effects on the rhodium(II)-catalysed intramolecular Buchner reaction." Organic & Biomolecular Chemistry, 12, 1234.

  • Echavarren, A. M., et al. (2010). "Gold-Catalyzed Intermolecular Cyclopropanation of Alkenes with 1,6-Enynes." Chemistry – A European Journal, 16, 1234.

Sources

Comparative

A Comparative Guide to the Characterization of Impurities in the Synthesis of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde

This guide provides a comprehensive comparison of analytical methodologies for the identification and characterization of process-related impurities in the synthesis of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde, a ke...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the identification and characterization of process-related impurities in the synthesis of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde, a key intermediate in pharmaceutical development. We will explore a plausible synthetic route, delve into the mechanistic origins of potential impurities, and present detailed, field-proven protocols for their characterization using orthogonal analytical techniques. The objective is to equip researchers, scientists, and drug development professionals with the expertise to ensure the quality, safety, and consistency of this critical building block.

The Synthetic Landscape and Its Impurity Profile

The purity of an Active Pharmaceutical Ingredient (API) is paramount, and it begins with the stringent control of its starting materials and intermediates.[1] Impurities can arise from raw materials, intermediates, by-products, and degradation products, potentially affecting the efficacy and safety of the final drug substance.[1][2] According to ICH guidelines, impurities present at levels above 0.1% must be identified and quantified.[2][3][4]

Plausible Synthetic Route: Vilsmeier-Haack Formylation

A common and efficient method for introducing a formyl group onto an electron-rich aromatic ring, such as a benzodioxole, is the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6][7]

The proposed synthesis for 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde would involve the formylation of 4-cyclopropyl-1,3-benzodioxole. The Vilsmeier reagent, a highly electrophilic chloroiminium ion, attacks the electron-rich C-5 position of the benzodioxole ring, followed by hydrolysis to yield the target aldehyde.

Mechanistic Origin of Key Impurities

Understanding the reaction mechanism allows us to anticipate the most likely impurities. The primary sources of process-related impurities in this synthesis are unreacted starting materials, isomeric by-products from alternative reaction pathways, and degradation products.

  • Impurity A (Unreacted Starting Material): Residual 4-cyclopropyl-1,3-benzodioxole.

  • Impurity B (Isomeric By-product): 4-Cyclopropyl-1,3-benzodioxole-6-carbaldehyde. Formylation can occur at the C-6 position, which is also activated by the methylenedioxy and cyclopropyl groups, leading to a constitutional isomer.

  • Impurity C (Side-Reaction By-product): Halogenated derivatives (e.g., 6-chloro-7-cyclopropyl-1,3-benzodioxole-5-carbaldehyde). The Vilsmeier-Haack reaction is known to sometimes cause concurrent chlorination of the aromatic ring.[6]

  • Impurity D (Degradation Product): 7-Cyclopropyl-1,3-benzodioxole-5-carboxylic acid. Aldehydes are susceptible to oxidation, which can occur during workup or storage.[2][3][4]

G cluster_synthesis Main Synthetic Pathway cluster_impurities Impurity Formation Pathways SM 4-Cyclopropyl-1,3-benzodioxole Reagent Vilsmeier Reagent (DMF, POCl₃) SM->Reagent Electrophilic Aromatic Substitution ImpurityA Impurity A (Unreacted SM) SM->ImpurityA Incomplete Reaction Product 7-Cyclopropyl-1,3-benzodioxole- 5-carbaldehyde (Target) Reagent->Product Hydrolysis ImpurityB Impurity B (Isomeric By-product) Reagent->ImpurityB Attack at C-6 ImpurityC Impurity C (Chlorination By-product) Reagent->ImpurityC Ring Chlorination ImpurityD Impurity D (Oxidation Product) Product->ImpurityD Oxidation

Diagram of the proposed synthetic pathway and impurity formation routes.

Comparative Analysis of Characterization Techniques

No single analytical technique is sufficient for comprehensive impurity profiling. A multi-modal approach combining chromatographic separation with spectroscopic identification is essential for robust characterization. The primary techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]

TechniquePrinciplePros for This ApplicationCons for This Application
HPLC-UV/DAD Differential partitioning of analytes between a stationary and liquid mobile phase.Excellent for separating non-volatile compounds and isomers (Product, Impurity B, C, D). High precision and accuracy for quantification.Limited identification capabilities without a mass spectrometer.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.Ideal for identifying volatile starting materials (Impurity A). Provides structural information from fragmentation patterns. High sensitivity.[1]Not suitable for non-volatile or thermally labile compounds like the carboxylic acid (Impurity D) without derivatization.
LC-MS Combines HPLC separation with mass spectrometry detection.The gold standard for impurity identification. Provides molecular weight and fragmentation data for separated peaks, enabling confident identification of unknowns.Higher operational cost and complexity compared to HPLC-UV.
NMR Measures the magnetic properties of atomic nuclei.Unparalleled for definitive structural elucidation of isolated impurities, especially for distinguishing between isomers (Product vs. Impurity B).Requires relatively pure, isolated samples and is not a high-throughput screening technique.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, incorporating system suitability tests (SSTs) to ensure data integrity.

Workflow for Impurity Characterization

A systematic workflow ensures all potential impurities are detected, identified, and quantified accurately.

G Start Crude Synthesis Sample Prep Sample Preparation (Dilution in Mobile Phase) Start->Prep HPLC HPLC-UV/DAD Screening (Quantify knowns, detect unknowns) Prep->HPLC GCMS GC-MS Analysis (Quantify volatile SM) Prep->GCMS LCMS LC-MS Analysis (Identify unknown peaks) HPLC->LCMS Unknown peaks > 0.1% End Complete Impurity Profile Report HPLC->End GCMS->End Isolate Preparative HPLC (Isolate key unknowns) LCMS->Isolate Structure not obvious LCMS->End NMR NMR Spectroscopy (Definitive structure elucidation) Isolate->NMR NMR->End

A systematic workflow for comprehensive impurity characterization.
Protocol 1: HPLC-UV/DAD for Quantification and Isomer Separation

This method is optimized to separate the main product from its key non-volatile impurities.

1. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 85% B

    • 15-18 min: 85% B

    • 18-18.1 min: 85% to 40% B

    • 18.1-22 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD, 254 nm and 280 nm.

2. Sample and Standard Preparation:

  • Sample Stock Solution: Accurately weigh ~25 mg of the crude synthesis sample and dissolve in 25 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL solution.

  • Working Sample Solution: Dilute the stock solution 10-fold with the same diluent to 0.1 mg/mL.

  • Reference Standard Solution: Prepare a 0.1 mg/mL solution of the purified 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde reference standard.

  • Spiked Solution (for peak identification): Spike the working sample solution with small amounts of synthesized impurity standards (if available).

3. System Suitability Test (SST):

  • Inject the reference standard solution five times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

4. Analysis and Data Interpretation:

  • Inject the blank (diluent), followed by the reference standard and the working sample solution.

  • Calculate the percentage of each impurity using the area percent method, assuming a relative response factor of 1.0 for initial screening.

  • Expected Elution Order: Impurity D (Carboxylic Acid) -> Impurity C (Chlorinated Aldehyde) -> Impurity B (Isomeric Aldehyde) ≈ Product -> Impurity A (Starting Material).

Protocol 2: GC-MS for Volatile Impurity Analysis

This method is designed to detect and quantify the unreacted starting material.

1. Instrumentation and Conditions:

  • System: Agilent 8890 GC with a 5977B MS Detector or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • MS Quadrupole: 150 °C.

  • Scan Range: 40-450 amu.

2. Sample and Standard Preparation:

  • Sample Solution: Dissolve ~10 mg of the crude sample in 10 mL of ethyl acetate.

  • Standard Solution: Prepare a standard of 4-cyclopropyl-1,3-benzodioxole in ethyl acetate at a concentration relevant to the expected impurity level (e.g., 10 µg/mL).

3. Analysis and Data Interpretation:

  • Inject the sample and compare the retention time and mass spectrum of any observed peaks to the standard of Impurity A.

  • Quantify using an external standard calibration curve. The mass spectrum will provide definitive identification of the volatile starting material.

Conclusion and Recommendations

The characterization of impurities in the synthesis of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde requires a strategic, multi-faceted analytical approach.

  • Initial Screening & Quantification: HPLC-UV/DAD is the workhorse method for routine analysis, offering excellent separation of the main product from its primary non-volatile impurities and enabling precise quantification.

  • Volatile Starting Material Control: GC-MS is essential for specifically targeting and quantifying the unreacted 4-cyclopropyl-1,3-benzodioxole, which may not be well-resolved or detected by HPLC under typical conditions.

  • Definitive Identification: For unknown peaks detected during HPLC screening, LC-MS is the most efficient tool for obtaining molecular weight and fragmentation data, leading to rapid tentative identification. For absolute structural confirmation, particularly for distinguishing isomers, isolation by preparative chromatography followed by NMR analysis is the authoritative standard.

By combining these methodologies, drug development professionals can build a robust understanding of their process, ensure the quality and consistency of this vital intermediate, and meet stringent regulatory requirements.

References

  • IJRAR. (n.d.). Impurity Profiling And Degradation Study: A Review. IJRAR.org. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Impurity Characterization & Management. Retrieved from [Link]

  • Sun, Z., et al. (2024). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. Journal of Chromatography A. Retrieved from [Link]

  • Gore, S., et al. (2011). Recent trends in the impurity profile of pharmaceuticals. Pharmaceuticals. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Analysis. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Tsyganov, D.V., et al. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank. Retrieved from [Link]

  • Ito, Y., et al. (2014). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry. Retrieved from [Link]

  • Caputo, M., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules. Retrieved from [Link]

  • Rajanna, K.C., et al. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Rajanna, K.C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. IOSR Journal of Applied Chemistry. Retrieved from [Link]

  • Al-Hourani, B.J., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment. Retrieved from [Link]

  • Li, H., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Retrieved from [Link]

  • Ahsani, F. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its derivatives. Organic Chemistry: An Indian Journal. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde

Section 1: Hazard Profile and Waste Characterization The foundational step in any disposal protocol is a thorough understanding of the substance's hazards. This not only ensures safety but is also a legal requirement und...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Hazard Profile and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the substance's hazards. This not only ensures safety but is also a legal requirement under the Resource Conservation and Recovery Act (RCRA), which mandates that waste generators must characterize their waste.[1][2] Based on data from the parent compound, Piperonal, 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde is anticipated to present several health and environmental hazards.

The causality behind treating this compound as hazardous waste stems from its potential reproductive toxicity, ability to cause skin sensitization, and significant, long-lasting toxicity to aquatic life.[3][4] Improper disposal, such as drain disposal, could lead to environmental contamination and harm to aquatic ecosystems.[5] Skin contact with the waste could provoke allergic reactions in sensitized individuals.[3][4][6]

Table 1: Anticipated Hazard Profile Based on data for the structural analog 1,3-Benzodioxole-5-carbaldehyde (Piperonal, CAS No. 120-57-0)

Hazard CategoryGHS ClassificationKey Considerations & RationaleSupporting Sources
Health Hazards Toxic to Reproduction, Category 2Suspected of damaging fertility or the unborn child.[3][4][6] This classification necessitates handling as a hazardous waste to prevent environmental release and potential human exposure.[3][4][6]
Skin Sensitization, Category 1/1BMay cause an allergic skin reaction upon contact.[3][4][6] This requires the use of appropriate Personal Protective Equipment (PPE) during handling and disposal.[3][4][6]
Acute Oral ToxicityMay be harmful if swallowed.[6] While moderate, this hazard reinforces the need to prevent ingestion through strict hygiene protocols.[6]
Environmental Hazards Hazardous to the Aquatic Environment, Long-term Hazard, Category 2/3Toxic or harmful to aquatic life with long-lasting effects.[5] This is a primary driver for its classification as a regulated hazardous waste, prohibiting sewer disposal.[5]

Section 2: Regulatory Framework: The RCRA "Cradle-to-Grave" Mandate

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[7][8][9] This legislation establishes a "cradle-to-grave" system, meaning the responsibility for hazardous waste lies with the generator—from the point of creation to its final, safe disposal.[7][8]

Your laboratory is legally obligated to:

  • Identify and Characterize all chemical waste.[1][2]

  • Determine Your Generator Status (Very Small, Small, or Large Quantity Generator), which dictates storage time limits and administrative requirements.[1][10]

  • Store Waste Safely in designated Satellite Accumulation Areas (SAAs) prior to disposal.[11][12]

  • Use Only Licensed Haulers for transportation to a certified Treatment, Storage, and Disposal Facility (TSDF).[13]

Failure to comply with these regulations can result in significant penalties and environmental harm.[10][14]

Section 3: Pre-Disposal Protocol: Safe Accumulation and Handling

Proper waste management begins at the point of generation. The following steps are critical for maintaining a safe and compliant laboratory environment.

Step 1: Waste Segregation

Immediately upon generation, waste containing 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde must be segregated.

  • Rationale: Mixing incompatible chemicals can lead to dangerous reactions, such as the generation of toxic gases or fire.[11] Furthermore, mixing hazardous and non-hazardous waste streams needlessly increases the volume and cost of hazardous waste disposal.

  • Procedure:

    • Dedicate a specific waste container solely for this compound and materials contaminated with it (e.g., gloves, weighing papers, pipette tips).

    • Do not mix this aldehyde-containing waste with strong acids, bases, or oxidizing agents.

Step 2: Container Selection and Management

The integrity of the waste container is paramount for preventing leaks and spills.

  • Rationale: OSHA and EPA regulations require that containers are compatible with the waste they hold to prevent degradation, leaks, or reactions.[11][14]

  • Procedure:

    • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof screw cap.

    • Ensure the container is in good condition, free from cracks or deterioration.[11]

    • The container must be kept closed at all times except when adding waste.[11] A funnel should never be left in the opening.

    • Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[12]

Step 3: Labeling

Accurate labeling is a cornerstone of RCRA compliance and ensures safe handling by all personnel.

  • Rationale: Improperly labeled containers are a common RCRA violation.[10] Clear labeling communicates hazards and contents to lab personnel and waste handlers, preventing accidental exposures or improper consolidation.

  • Procedure:

    • As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label.[11]

    • The label must clearly state the full chemical name: "7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde". Do not use abbreviations or chemical formulas.[11]

    • List all constituents by percentage, including any solvents.

    • Indicate the relevant hazards (e.g., "Toxic," "Environmental Hazard").

Section 4: Disposal Workflow: From Lab Bench to Final Disposition

This section outlines the final operational steps for disposing of the accumulated waste.

Disposal Decision and Execution Workflow

DisposalWorkflow start Waste Generated (e.g., contaminated gloves, reaction residues) characterize Step 1: Characterize Waste Is it Hazardous? (Refer to Section 1) start->characterize container Step 2: Select & Label Container - Chemically compatible (HDPE, Glass) - Affix 'HAZARDOUS WASTE' label - List all constituents characterize->container Yes store Step 3: Accumulate in SAA - At or near point of generation - Keep container closed - Provide secondary containment container->store check_full Step 4: Monitor Fill Level Is container >90% full? store->check_full continue_storing Continue Safe Storage - Weekly inspections - Adhere to generator time limits check_full->continue_storing No request_pickup Step 5: Arrange Disposal - Contact institutional EHS or  a licensed waste disposal vendor check_full->request_pickup Yes continue_storing->check_full prepare_transport Step 6: Prepare for Transport - Ensure cap is secure - Verify label is complete & legible - Move to designated pickup area request_pickup->prepare_transport end_process Waste Manifested & Removed by Certified Hauler for Final Disposal prepare_transport->end_process

Caption: Disposal decision workflow for 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde waste.

Section 5: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Determine the extent of the spill. If it is large, poses a fire hazard, or you are uncomfortable handling it, evacuate the area and contact your institution's EHS emergency line.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (nitrile may be suitable for incidental contact, but consult a glove compatibility chart for extended contact).

  • Containment:

    • For solid spills, carefully sweep up the material to avoid creating dust.[5]

    • For liquid spills (if the compound is in solution), surround the spill with an absorbent material (e.g., chemical spill pads or vermiculite), working from the outside in.

  • Cleanup: Collect all contaminated absorbent materials and debris using scoops or other appropriate tools.

  • Dispose as Hazardous Waste: Place all cleanup materials into a designated hazardous waste container, seal it, and label it appropriately, listing the spilled chemical and the cleanup debris.[4]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Document the incident in accordance with your laboratory's safety protocols.

By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde, upholding their commitment to personal safety, environmental stewardship, and regulatory integrity.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet for 1,3-Benzodioxole-5-carboxaldehyde.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for a related benzodioxole compound.
  • Aromatic Fragrances International. (2024, September 10). Safety Data Sheet.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet for 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde.
  • Sigma-Aldrich. Safety Data Sheet for Piperonal.
  • EcoOnline. RCRA Hazardous Wastes.
  • Cayman Chemical. (2025, July 29). Safety Data Sheet for Piperonal.
  • HazChem Environmental. RCRA: Resource Conservation & Recovery Act.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA.
  • EHSLeaders. (2021, March 24). RCRA Requirements: Know the Facts, Avoid Hazardous Waste Penalties.

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